BCL6-i
Description
BCL6 Structure and Domains
The human BCL6 protein is a nuclear phosphoprotein typically around 92-98 kDa in size and consists of several evolutionarily conserved functional domains. wikipedia.orgbiorxiv.org These include an N-terminal BTB/POZ domain, a central region often referred to as the repression domain 2 (RD2) or PEST domain, and a C-terminal DNA-binding domain containing six C2H2-type zinc fingers. wikipedia.orgbiorxiv.orgtaylorandfrancis.comresearchgate.netresearchgate.netroyalsocietypublishing.org The distinct architecture of these domains dictates BCL6's diverse interactions and transcriptional regulatory functions. wikipedia.org
BTB/POZ Domain Functionality
The BTB/POZ (Broad-Complex, Tramtrack, and Bric-a-brac/Pox virus and Zinc finger) domain is a highly conserved protein-protein interaction motif located at the N-terminus of BCL6. biorxiv.orgtaylorandfrancis.comnih.govpnas.org This domain is crucial for the transcriptional repression activity of BCL6. pnas.orgpnas.org A primary function of the BTB/POZ domain is mediating BCL6 homodimerization, which is essential for the protein's stability and transcriptional repressor activity. taylorandfrancis.comresearchgate.net Furthermore, the BTB/POZ domain serves as a critical platform for recruiting various corepressor proteins, including SMRT (Silencing Mediator of Retinoid and Thyroid hormone receptor), NCoR (Nuclear Receptor Corepressor), and BCoR (BCL6 interacting corepressor). nih.govnih.govresearchgate.netpnas.orgdoi.orggoogle.comguidetopharmacology.org These interactions are key to the repressive function of BCL6. nih.govpnas.org Structural studies have shown that corepressor peptides bind to a lateral groove formed at the interface of the BCL6 BTB domain dimer. nih.govresearchgate.netresearchgate.net
Zinc Finger Domain Roles
The C-terminal region of BCL6 contains six Krüppel-like C2H2 zinc finger (ZF) motifs. wikipedia.orgroyalsocietypublishing.orgpnas.orgeinsteinmed.edu These zinc fingers are primarily responsible for the sequence-specific binding of BCL6 to DNA. taylorandfrancis.compnas.orgeinsteinmed.edu Studies have demonstrated that the zinc finger cluster is necessary and sufficient for both DNA interaction and nuclear targeting of the protein. nih.gov While the entire cluster is involved in DNA binding, mutational analysis has revealed that the four C-terminal zinc fingers (ZF3-ZF6) are crucial for high-affinity DNA binding, whereas the two N-terminal zinc fingers (ZF1-ZF2) may be involved in other functions, such as protein-protein interactions. nih.gov The zinc finger domain also participates in interactions with other proteins, including components of the AP-1 transcription factor complex. aai.org
BCL6 Corepressor Interactions
BCL6 exerts its transcriptional repressive function largely through the recruitment of corepressor complexes. nih.govwikidoc.org These interactions are primarily mediated by the BTB/POZ domain. nih.govpnas.orggoogle.com
SMRT, NCoR, and BCoR Complex Formation
Key corepressors that interact with the BCL6 BTB domain include SMRT (also known as NCoR2), NCoR, and BCoR. nih.govnih.govdoi.orggoogle.com These corepressors bind to the BCL6 BTB domain in a mutually exclusive manner, suggesting overlapping binding sites. nih.govdoi.org Structural studies have provided insights into these interactions. For instance, the crystal structure of the BCL6 BTB domain in complex with a SMRT corepressor peptide revealed that two SMRT fragments bind symmetrically to the BCL6 BTB homodimer. rcsb.orgrcsb.org Similarly, a BCOR peptide has been shown to bind in the same BCL6 binding site as the SMRT peptide, despite lacking significant sequence similarity. nih.gov Isothermal titration calorimetry has been used to characterize the binding affinity and stoichiometry of these interactions. For example, the dissociation constant (Kd) between the BCL6 BTB domain and a BCOR peptide was determined to be 1.32 +/− 0.02 μM, with a stoichiometry of interaction of approximately 1:1 relative to the BCL6 BTB dimer, forming a 2:2 complex in solution. nih.gov
Data Table: BCL6 BTB Domain Interaction with Corepressor Peptides
| Corepressor Peptide | BCL6 Binding Domain | Kd (μM) | Stoichiometry (BCL6 Dimer:Peptide) | Reference |
| BCOR498-514 | BCL6BTB | 1.32 +/− 0.02 | 1:1.13 (effectively 2:2) | nih.gov |
| SMRTBBD | BCL6BTB | ~11 | Not specified in detail, but binds symmetrically to dimer | researchgate.net |
Functional Implications of Corepressor Binding
The binding of SMRT, NCoR, and BCoR to BCL6 is essential for its transcriptional repression activity. nih.govnih.govpnas.orgdoi.org These corepressors serve as bridges to recruit other factors, including histone deacetylase (HDAC) complexes, such as HDAC1, HDAC2, HDAC4, HDAC5, and HDAC7A. nih.govdoi.orggoogle.comwikidoc.org The recruitment of HDACs leads to chromatin deacetylation at BCL6 target gene promoters, resulting in a condensed chromatin structure that is inaccessible to the transcriptional machinery and thus represses gene expression. nih.gov BCoR, for instance, interacts with specific class I and II HDACs, suggesting it may functionally link these two classes. nih.govdoi.org The mutually exclusive binding of SMRT, NCoR, and BCoR to the BTB domain implies that different corepressor complexes may be recruited depending on cellular context or specific target genes, contributing to the diverse regulatory functions of BCL6. nih.govdoi.org
Transcriptional Regulation by BCL6
BCL6 functions primarily as a sequence-specific transcriptional repressor. pnas.orgeinsteinmed.eduwikidoc.orgnordiqc.org It binds to specific DNA sequences in the regulatory regions of its target genes through its zinc finger domain. taylorandfrancis.compnas.orgeinsteinmed.edu Once bound to DNA, BCL6 represses transcription through the recruitment of corepressor complexes and associated chromatin-modifying enzymes, such as HDACs. nih.govgoogle.com
BCL6 regulates a wide range of target genes involved in various cellular processes, including lymphocyte activation, differentiation, proliferation, and apoptosis. royalsocietypublishing.orgnordiqc.org In GC B cells, BCL6 represses genes that promote terminal differentiation into plasma cells, such as PRDM1 (encoding Blimp-1), thereby maintaining the GC phenotype and allowing for processes like somatic hypermutation and class-switch recombination. wikipedia.orgashpublications.orgaai.orgnordiqc.org BCL6 can repress PRDM1 transcription through mechanisms involving AP-1 elements and by binding to specific sites within the PRDM1 locus. ashpublications.orgaai.org BCL6 also suppresses the expression of genes involved in DNA damage-induced apoptosis, such as p53, which may allow GC B cells to tolerate the DNA breaks necessary for immunoglobulin gene modification. nordiqc.org In TFH cells, BCL6 is a master transcription factor that regulates the expression of genes required for their differentiation and function, including repressing genes like Ccr7 and Selplg that are downregulated in TFH cells. wikipedia.org
Gene Repression Mechanisms
BCL6 primarily functions as a transcriptional repressor by recruiting co-repressor complexes to specific DNA binding sites in the promoter or enhancer regions of its target genes mdpi.comfrontiersin.orgfrontiersin.orgresearchgate.net. The N-terminal BTB/POZ domain mediates interactions with various co-repressors, including BCOR, NCOR1, and SMRT/NCOR2 genecards.orgresearchgate.netuniprot.org. These interactions are direct and essential for BCL6 activity frontiersin.orguniprot.org.
BCL6 can repress transcription through several mechanisms:
Histone Deacetylation: BCL6 recruits histone deacetylases (HDACs), such as HDAC2, HDAC3, HDAC5, and HDAC9, through its interactions with co-repressors like SMRT/NCOR2 frontiersin.orgresearchgate.netuniprot.org. This leads to the deacetylation of histones in the vicinity of BCL6 binding sites, resulting in a more condensed chromatin structure that is inaccessible to the transcriptional machinery mdpi.comfrontiersin.orgresearchgate.net. Specifically, BCL6 can mediate H3K27 deacetylation through SMRT-HDAC3 actions at enhancers researchgate.net.
Histone Demethylation: BCL6 can also recruit histone demethylases, such as LSD1 (KDM1A), to its target genes, leading to the demethylation of H3K4 frontiersin.orgresearchgate.net. This modification is associated with transcriptional repression frontiersin.orgresearchgate.net.
Direct Blocking of Transcription Factor Access: BCL6 can directly interfere with the binding or activity of other transcription factors by occupying adjacent or overlapping DNA binding sites mdpi.com. It can also interact with other transcription factors, such as AP-1 proteins (c-Jun, JunB, and JunD), and repress their transcriptional activity, as seen in the regulation of Blimp-1 expression ashpublications.orgaai.org.
Recruitment of Polycomb Complexes: BCL6 can cooperate with polycomb repressive complex 1 (PRC1)-like BCOR complexes to repress gene expression via enhanced H3K27 trimethylation (H3K27me3) at promoters frontiersin.orgresearchgate.net.
BCL6 binds to specific DNA binding sites, often related to a core 5′-TTCCTAGAA sequence mdpi.com. However, BCL6 can also regulate genes indirectly by repressing the expression of other transcriptional repressors, a mechanism known as "repression of repressor," which can lead to the upregulation of certain genes mdpi.com.
Target Gene Identification Methodologies
Identifying the complete set of BCL6 target genes is crucial for understanding its biological function nih.gov. Various methodologies have been employed for this purpose:
Chromatin Immunoprecipitation (ChIP) followed by Microarray (ChIP-on-chip) or Sequencing (ChIP-seq): These genome-wide approaches are used to identify DNA regions physically bound by BCL6 nih.govrupress.orgnih.govpnas.orgashpublications.orgresearchgate.net. ChIP involves using an antibody specific to BCL6 to immunoprecipitate DNA-protein complexes. The associated DNA fragments are then analyzed using microarrays or high-throughput sequencing to pinpoint BCL6 binding sites across the genome nih.govrupress.orgnih.govpnas.orgashpublications.orgresearchgate.net. Integrated approaches combining ChIP-on-chip with gene expression profiling have been used to identify genes that are both bound by BCL6 and down-regulated in cells where BCL6 is expressed nih.govrupress.orgresearchgate.net.
Gene Expression Profiling (GEP): Analyzing changes in gene expression levels in response to variations in BCL6 expression (e.g., BCL6 overexpression or knockdown) can identify potential target genes whose transcription is affected by BCL6 nih.gov. However, GEP alone cannot distinguish between direct and indirect targets nih.gov.
Integrated Biochemical and Computational Approaches: Combining genome-wide ChIP data with computational methods, such as regulatory network reverse engineering (e.g., ARACNe), helps infer transcriptional relationships and identify physiologically relevant BCL6 targets nih.govresearchgate.net. This approach allows for the identification of genes that are not only bound by BCL6 but also transcriptionally regulated by it in a specific cellular context nih.govresearchgate.net.
Single-Locus Quantitative ChIP (Q-ChIP): This method is used to validate BCL6 binding to specific gene promoters identified by genome-wide approaches pnas.org. It provides a quantitative measure of BCL6 enrichment at a particular genomic location pnas.org.
These methodologies have revealed that BCL6 directly targets hundreds to over a thousand genes involved in diverse cellular processes, including cell cycle regulation, DNA damage response, apoptosis, immune signaling, and differentiation mdpi.comresearchgate.netnih.govatlasgeneticsoncology.org.
Post-Translational Modification of BCL6
BCL6 activity and stability are tightly regulated by various post-translational modifications, including phosphorylation, acetylation, and ubiquitination frontiersin.orguniprot.org.
Phosphorylation-Dependent Regulation and Degradation
Phosphorylation plays a key role in regulating BCL6 stability and function, often marking it for degradation genecards.orgfrontiersin.orguniprot.orgashpublications.orgatlasgeneticsoncology.orgelifesciences.org.
MAPK-Mediated Phosphorylation: Activation of antigen receptor signaling, such as the B cell receptor (BCR), induces BCL6 phosphorylation by MAPK1 (ERK) at serine residues 333 and 343 (Ser334 and Ser344 in mouse) genecards.orgfrontiersin.orguniprot.orgatlasgeneticsoncology.org. This phosphorylation event targets BCL6 for rapid degradation via the ubiquitin-proteasome pathway genecards.orgfrontiersin.orgatlasgeneticsoncology.orgashpublications.org.
ATM-Mediated Phosphorylation: In response to genotoxic stress, the ATM kinase phosphorylates BCL6 genecards.orguniprot.orgatlasgeneticsoncology.orgelifesciences.org. This phosphorylation is required for the interaction with PIN1, an isomerase, which is necessary for BCL6 degradation upon DNA damage uniprot.orgatlasgeneticsoncology.orgelifesciences.org.
PKCε-Mediated Modification: Protein kinase Cε (PKCε) can mediate post-translational modifications of BCL6, including ubiquitination and SUMOylation oncotarget.com. While SUMOylation can be inhibited by IL-32α, affecting BCL6 activity, PKCε-mediated ubiquitination also contributes to BCL6 regulation oncotarget.com.
Phosphorylation-induced degradation of BCL6 is a critical mechanism for terminating the GC reaction and allowing B cells to differentiate elifesciences.orgashpublications.org.
Acetylation and Functional Inactivation
Acetylation of BCL6 can lead to its functional inactivation genecards.orguniprot.orgashpublications.orgwikipedia.orgnih.govresearchgate.net.
EP300 and CREBBP-Mediated Acetylation: The histone acetyltransferases (HATs) p300 (EP300) and CREBBP bind to and acetylate BCL6 uniprot.orgatlasgeneticsoncology.orgnih.govresearchgate.netnih.govpnas.org. Acetylation at lysine (B10760008) 380 (Lys-380) by EP300 has been shown to inhibit the interaction of BCL6 with the NuRD complex and impair its transcriptional repressor function uniprot.org. CREBBP also binds and acetylates BCL6, leading to impaired repression of BCL6-responsive genes nih.gov.
Disruption of Corepressor Recruitment: Acetylation disrupts BCL6's ability to recruit HDACs, thereby hindering its capacity to repress transcription nih.govresearchgate.net.
Regulation by Deacetylases: The levels of BCL6 acetylation are controlled by both HDAC-dependent and SIR2-dependent pathways nih.govresearchgate.net. Pharmacological inhibition of these deacetylases can lead to the accumulation of inactive acetylated BCL6 nih.govresearchgate.net.
Acetylation provides a mechanism to modulate BCL6 activity, and defects in acetylation, such as mutations in CREBBP and EP300, can contribute to lymphomagenesis by favoring constitutive BCL6 activity mdpi.comnih.govpnas.org.
Ubiquitin-Proteasome Pathway Mediated Degradation
The ubiquitin-proteasome system (UPS) is a major pathway for BCL6 degradation genecards.orgaai.orgnih.govasm.orgacs.orgmdpi.comicr.ac.uknih.gov. Polyubiquitination of BCL6 targets it for degradation by the 26S proteasome genecards.orgmdpi.comicr.ac.uk.
SCF-Mediated Ubiquitination: The SCF (SKP1–CUL1–F-box protein) E3 ubiquitin ligase complex is involved in BCL6 ubiquitination and degradation genecards.orgfrontiersin.orgasm.org. Specifically, the F-box protein FBXO11 is a component of an SCF complex that promotes BCL6 ubiquitylation and degradation, often in a phosphorylation-dependent manner genecards.orgfrontiersin.orguniprot.orgatlasgeneticsoncology.orgasm.org. Another F-box protein, FBXL17, is also implicated in BCL6 ubiquitination and degradation when aberrant BTB domain dimers are formed genecards.orguniprot.org.
Non-Cullin Mediated Degradation: While SCF complexes are involved, there is also evidence for non-cullin mediated degradation of BCL6. For instance, the E3 ligase SIAH1 has been shown to mediate BCL6 degradation via the proteasome in a non-cullin dependent manner mdpi.com.
Role of Nuclear Export: In some contexts, such as in gastric cancers, interaction with the C-terminal fragment of pro-HB-EGF can cause nuclear export of BCL6, and this cytoplasmic BCL6 is then degraded by the ubiquitin-proteasome pathway nih.gov.
Targeted protein degradation strategies, such as PROTACs, are being developed to specifically eliminate BCL6 through the UPS, highlighting the importance of this pathway in controlling BCL6 levels acs.orgicr.ac.uk.
BCL6 in Normal Physiological Processes
BCL6 is essential for normal germinal center formation and function mdpi.comresearchgate.netnih.govnordiqc.org. It is highly expressed in GC B cells and T follicular helper (Tfh) cells nih.govwikipedia.org.
Germinal Center Development: In GC B cells, BCL6 maintains a state permissive for proliferation and DNA damage tolerance, which are necessary for somatic hypermutation and class-switch recombination mdpi.comnih.govnordiqc.orgfrontiersin.orgashpublications.org. It represses genes involved in DNA damage sensing and repair (e.g., TP53, CDKN1A, ATR, CHEK1) and cell cycle arrest, allowing rapid clonal expansion mdpi.comresearchgate.netashpublications.orgatlasgeneticsoncology.orgelifesciences.orgnih.gov. BCL6 also suppresses pro-apoptotic genes like BCL2, balancing pro- and anti-apoptotic programs mdpi.comfrontiersin.orgatlasgeneticsoncology.orgwikipedia.org.
Differentiation Blockade: BCL6 prevents premature differentiation of GC B cells into plasma cells by repressing the expression of key regulators of plasma cell differentiation, such as BLIMP1 (PRDM1) mdpi.comnordiqc.orgashpublications.orgwikipedia.org.
T Follicular Helper Cell Differentiation: BCL6 is a master transcription factor for the differentiation of Tfh cells, which are critical for helping B cells in the GC wikipedia.orgresearchgate.net. BCL6 promotes the expression of markers like CXCR5, IL-6R, and ICOS in Tfh cells wikipedia.org.
Immune Regulation: Beyond the GC, BCL6 is involved in regulating immune responses and can modulate STAT-dependent IL-4 responses in B cells nordiqc.orgnih.govwikipedia.org. Its dysregulation can contribute to autoimmune diseases patsnap.com.
Metabolic Regulation: Recent studies suggest a role for BCL6 in regulating lipid metabolism. BCL6 has been found to repress genes involved in metabolic pathways, and its deficiency can lead to dysregulated lipid metabolism in tissues like liver and adipose tissue elifesciences.orgplos.org.
The timely down-regulation of BCL6 is crucial for B cells to exit the GC and terminally differentiate nih.govpnas.org. This down-regulation is controlled by various mechanisms, including post-translational modifications nih.gov.
Germinal Center Formation and B-Cell Differentiation
BCL6 is a master regulator of the germinal center (GC) reaction, a dynamic process occurring in secondary lymphoid organs that is essential for the generation of high-affinity antibodies and memory B cells. nih.govnih.govgoogle.com Within GCs, BCL6 promotes the rapid proliferation of B cells and prevents their premature differentiation into plasma cells by repressing genes like PRDM1 (Blimp-1), a key regulator of plasma cell differentiation. nih.gov BCL6 also enables GC B cells to tolerate the DNA damage incurred during somatic hypermutation and class-switch recombination by repressing DNA damage response genes such as TP53 and CDKN1A. nih.govnih.govnih.gov
Inhibition of BCL6 with compounds like "BCL6-i" disrupts GC formation and impairs B-cell differentiation. For instance, the BCL6 inhibitor WK692 has been shown to inhibit GC formation and impair Ig affinity maturation. nih.gov Similarly, the inhibitor FX1 reduced the proportion and number of germinal center B cells following vaccination in mice. These findings underscore the dependence of GC development and B-cell differentiation on BCL6 activity and highlight the potential of BCL6 inhibitors to modulate humoral immune responses.
T Follicular Helper (Tfh) Cell Development and Function
BCL6 is the signature transcription factor for T follicular helper (Tfh) cells, a specialized subset of CD4+ T cells that provides essential help to B cells within the germinal center. BCL6 is required for the differentiation and maintenance of Tfh cells and promotes the expression of Tfh-associated molecules like CXCR5. BCL6 achieves this, in part, by repressing the expression of transcription factors that drive differentiation into other helper T cell lineages, such as T-bet (Th1), GATA3 (Th2), and RORγt (Th17), often by repressing PRDM1 (Blimp-1).
Inhibition of BCL6 impacts Tfh cell development and function. Studies with the small molecule inhibitor 79-6 demonstrated that BCL6 inhibition suppresses the differentiation and function of Tfh cells. FX1 treatment also decreased the proportion of follicular helper T cells. nih.gov These results suggest that "this compound" compounds can interfere with the T-dependent humoral immune response by limiting the availability or function of Tfh cells, which could have implications in conditions involving aberrant Tfh activity.
Immune Homeostasis and Regulatory T Cells (Tregs)
BCL6 also plays a role in immune homeostasis, and its deficiency can lead to severe spontaneous inflammation. While primarily known for its roles in B cells and Tfh cells, BCL6 has also been implicated in the function of regulatory T cells (Tregs), a subset of T cells crucial for maintaining self-tolerance and preventing autoimmunity. BCL6 has been shown to control the suppressive function and lineage stability of Tregs. Specifically, BCL6 can repress the expression of Th2 cytokines in Tregs.
Inhibition of BCL6 in Tregs has been explored in the context of tumorigenesis. Studies have shown that inhibiting BCL6 can repress tumor growth and exhibit synergistic effects with immune checkpoint blockade therapy, suggesting a role for BCL6 in promoting immune evasion by maintaining Treg suppressive function in the tumor microenvironment. These findings indicate that targeting BCL6 with "this compound" might modulate Treg activity, potentially influencing immune responses in various disease settings.
Roles Beyond Lymphoid System (e.g., neurogenesis, lipid metabolism)
While extensively studied in the context of the immune system, BCL6 has roles beyond lymphoid tissues. It has been shown to be involved in processes such as neurogenesis and lipid metabolism. plos.orggoogle.com In neurogenesis, BCL6 regulates neuronal differentiation by altering transcriptional complexes at NOTCH targets. google.com
In the liver, BCL6 functions as a transcriptional repressor that influences lipid metabolism. Studies in mice have indicated that hepatocyte BCL6 inhibits the progression of nonalcoholic fatty liver disease (NAFLD) by suppressing the fatty acid transporter CD36. Loss of BCL6 in adipocytes has also been shown to enhance subcutaneous adipocyte lipogenesis and improve insulin (B600854) sensitivity, suggesting BCL6 as a negative regulator of subcutaneous adipose tissue expansion and metabolic health. Inhibition of BCL6 has also been suggested to alter cellular fuel sources, shifting towards glycolysis instead of fatty acid metabolism under certain conditions in skeletal muscle cells. These findings suggest that "this compound" compounds could potentially impact metabolic processes, although further research is needed to fully understand these effects.
Properties
Molecular Formula |
C30H37Cl2N5O8 |
|---|---|
Molecular Weight |
666.55 |
IUPAC Name |
(R)-N-(2-(7-((2-Chloro-4-nitro-5-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)amino)-2-(4-(2-chloroacetamido)butyl)-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethyl)propionamide |
InChI |
InChI=1S/C30H37Cl2N5O8/c1-2-28(38)34-11-12-36-23-7-6-19(15-26(23)45-25(30(36)40)5-3-4-10-33-29(39)18-31)35-22-17-27(24(37(41)42)16-21(22)32)44-20-8-13-43-14-9-20/h6-7,15-17,20,25,35H,2-5,8-14,18H2,1H3,(H,33,39)(H,34,38)/t25-/m1/s1 |
InChI Key |
QQSHEMQKLUMPQB-RUZDIDTESA-N |
SMILES |
CCC(NCCN1C2=CC=C(NC3=CC(OC4CCOCC4)=C([N+]([O-])=O)C=C3Cl)C=C2O[C@H](CCCCNC(CCl)=O)C1=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BCL6i; BCL6 i; BCL6-i |
Origin of Product |
United States |
Bcl6 I: Mechanisms of Action and Molecular Pharmacology
Categories of BCL6 Inhibitors (BCL6-i)
BCL6 inhibitors can be broadly categorized based on their molecular structure and mechanism of interaction with the BCL6 protein.
Peptidomimetic Inhibitors
Peptidomimetic inhibitors are designed to mimic the BCL6-binding domain (BBD) found in natural corepressors like SMRT and N-CoR. ashpublications.orgnih.gov These corepressors interact with a specific lateral groove on the BTB domain of BCL6. nih.gov Peptidomimetics aim to competitively bind to this groove, thereby disrupting the recruitment of endogenous corepressors. ashpublications.org
An example of a peptidomimetic inhibitor is the retroinverso BCL6 peptide inhibitor (RI-BPI). nih.gov RI-BPI was developed to have improved potency and stability compared to earlier peptide inhibitors. nih.gov Studies have shown that RI-BPI can disrupt BCL6 repression complexes in DLBCL cells and reactivate BCL6 target genes. nih.govnih.gov RI-BPI has demonstrated potent antilymphoma effects in vitro and in vivo, selectively killing BCL6-positive DLBCL cells. nih.govashpublications.org
Small Molecule Inhibitors Targeting BTB Domain
Small molecule inhibitors targeting the BTB domain of BCL6 are designed to bind directly to the corepressor binding groove, interfering with the interaction between BCL6 and its corepressors. patsnap.comnih.gov This approach leverages the unique structural features of the BCL6 BTB domain's lateral groove, which are distinct from those in other BTB proteins, allowing for the design of specific inhibitors. aacrjournals.orgnih.gov
Several small molecule inhibitors targeting the BCL6 BTB domain have been developed. Compound 79-6 is an example of an early small molecule inhibitor identified through computer-aided drug design that binds to the lateral groove of the BCL6 BTB domain. frontiersin.org It has been shown to disrupt BCL6/corepressor complexes and induce the expression of BCL6 target genes. nih.gov Another example is FX1, which was developed using an in silico functional-group mapping approach and demonstrated higher affinity for BCL6 than endogenous corepressors. nih.govcornell.edu FX1 has been shown to disrupt the BCL6 repression complex and reactivate BCL6 target genes. nih.govescholarship.org WK369 is a novel small molecule inhibitor that directly binds to the BCL6-BTB domain and blocks the interaction with SMRT, leading to the reactivation of BCL6 target genes like p53, ATR, and CDKN1A. ijbs.com WK692 is another small molecule derivative targeting the BCL6/SMRT interaction, which has shown the ability to disrupt this complex and activate downstream BCL6 target genes. aacrjournals.orgscilit.com BI-3812 is a potent small molecule inhibitor that inhibits the interaction of the BCL6 BTB/POZ domain with several corepressors in vitro and the formation of BCL6::corepressor complexes in a cellular context. opnme.com
Table 1: Examples of Small Molecule BCL6 BTB Domain Inhibitors
| Compound | Target Interaction | Key Findings |
| 79-6 | BCL6 BTB lateral groove / Corepressors | Disrupts BCL6/corepressor complexes, induces target gene expression. nih.govfrontiersin.org |
| FX1 | BCL6 BTB lateral groove / Corepressors | Higher affinity than endogenous corepressors, disrupts repression complex, reactivates target genes. nih.govescholarship.org |
| WK369 | BCL6 BTB domain / SMRT | Directly binds BTB, blocks BCL6-SMRT interaction, reactivates p53, ATR, CDKN1A. ijbs.com |
| WK692 | BCL6 BTB domain / SMRT | Disrupts BCL6-SMRT interaction, activates downstream target genes. aacrjournals.orgscilit.com |
| BI-3812 | BCL6 BTB/POZ domain / Corepressors | Potently inhibits interaction and complex formation in vitro and in cells. opnme.com |
Proteolysis-Targeting Chimeras (PROTACs) for BCL6 Degradation
PROTACs represent a distinct approach to inhibiting protein function by inducing targeted protein degradation rather than simple inhibition. oncozine.commdpi.com BCL6-targeting PROTACs are bifunctional molecules that consist of a ligand that binds to BCL6 and another ligand that recruits an E3 ubiquitin ligase. ashpublications.org This brings the BCL6 protein into close proximity with the E3 ligase, leading to ubiquitination of BCL6 and its subsequent degradation by the proteasome. oncozine.comashpublications.org This mechanism allows PROTACs to overcome limitations of traditional inhibitors and target proteins that are otherwise difficult to drug. oncozine.com
Several BCL6-targeting PROTACs are under investigation. ARV-393 is an orally bioavailable PROTAC degrader that induces ubiquitination and proteasomal degradation of BCL6. ashpublications.orgaacrjournals.org Preclinical studies have shown that ARV-393 can induce tumor regressions in NHL xenograft models. ashpublications.org ARVN-71228 is another specific and potent BCL6-targeting PROTAC degrader that has demonstrated effectiveness in inhibiting the growth of various DLBCL cell lines in vitro and in vivo. patsnap.com DZ-837 is a BCL6-targeting PROTAC that has shown dose-dependent BCL6 degradation and antiproliferative activity in DLBCL cell lines. bioworld.com BCL6 PROTAC 1 is a selective BCL6 PROTAC that significantly degrades BCL6 in DLBCL cell lines. medchemexpress.com BCL6-degrading compounds have been shown to reactivate BCL6-repressed genes more potently than non-degrading inhibitors. frontiersin.org
Table 2: Examples of BCL6-Targeting PROTACs
| Compound | Mechanism | Key Findings |
| ARV-393 | Recruits E3 ligase (Cereblon) to ubiquitinate and degrade BCL6. ashpublications.org | Induces BCL6 ubiquitination and proteasomal degradation, shows anti-tumor activity in xenograft models. ashpublications.orgaacrjournals.org |
| ARVN-71228 | PROTAC-mediated BCL6 degradation. patsnap.com | Potent degradation, inhibits growth of DLBCL cell lines in vitro and in vivo. patsnap.com |
| DZ-837 | PROTAC-mediated BCL6 degradation. bioworld.com | Dose-dependent degradation, antiproliferative activity in DLBCL cell lines. bioworld.com |
| BCL6 PROTAC 1 | PROTAC-mediated BCL6 degradation. medchemexpress.com | Selective degradation of BCL6 in DLBCL cell lines. medchemexpress.com |
Molecular Mechanisms of this compound Action
BCL6 inhibitors exert their effects primarily through two main molecular mechanisms: disrupting the interaction between BCL6 and its corepressors and consequently restoring or reactivating the expression of BCL6 target genes.
Disruption of BCL6-Corepressor Interactions
BCL6 functions as a transcriptional repressor by recruiting corepressor proteins such as SMRT, N-CoR, and BCOR to its BTB domain. nih.govnih.govnih.gov These corepressors, in turn, recruit histone deacetylases (HDACs) and other factors that modify chromatin structure and repress gene transcription. nih.govnih.gov The interaction between the BCL6 BTB domain and its corepressors is mediated through a specific binding domain (BBD) on the corepressors that interacts with a lateral groove on the BCL6 BTB dimer. nih.gov
BCL6 inhibitors are designed to disrupt this critical protein-protein interaction. Peptidomimetic inhibitors mimic the BBD of corepressors and compete for binding to the lateral groove. ashpublications.org Small molecule inhibitors targeting the BTB domain directly bind to this groove, preventing the association of corepressors. patsnap.comnih.gov By blocking the interaction between BCL6 and its corepressors, these inhibitors prevent the recruitment of the transcriptional repression machinery to BCL6 target genes. aacrjournals.org Studies have shown that compounds like WK692 and WK369 can disrupt the interaction between BCL6 and SMRT. aacrjournals.orgijbs.com FX1 has also been shown to disrupt the formation of the BCL6 repression complex. nih.govjci.org The interaction between the BCL6 POZ domain and corepressors like SMRT, N-CoR, and BCOR is mutually exclusive, suggesting they bind to overlapping sites or that binding of one allosterically inhibits the binding of others. nih.govnih.govcore.ac.uk
Restoration/Reactivation of BCL6 Target Gene Expression
The primary consequence of disrupting BCL6-corepressor interactions is the derepression or reactivation of genes that are normally silenced by BCL6. nih.govijbs.com BCL6 represses a wide range of genes involved in crucial cellular processes, including cell cycle arrest, apoptosis, DNA damage response, and differentiation. nih.govmedchemexpress.com By inhibiting BCL6's repressive activity, BCL6 inhibitors allow the expression of these genes to be restored. nih.govijbs.com
Reactivation of BCL6 target genes has been demonstrated with various BCL6 inhibitors. Peptidomimetic inhibitors like RI-BPI can reactivate important BCL6 target genes such as ATR and TP53. ashpublications.orgnih.gov Small molecule inhibitors such as 79-6 and FX1 have been shown to induce the expression of BCL6 target genes. nih.govnih.gov WK369 can significantly reactivate multiple BCL6-target genes, including ATR, CD69, p53, and CDKN1A. ijbs.com Similarly, WK692 activates the expression of BCL6 downstream genes. aacrjournals.orgscilit.com BCL6-targeting PROTACs, by degrading BCL6 protein, also lead to the derepression of BCL6 target genes, and this effect can be more potent than with non-degrading inhibitors. frontiersin.orgbioworld.com Examples of reactivated genes include CDKN1A, ATR, CXCR4, CD80, and p53. aacrjournals.org The restoration of expression of genes like TP53 and CDKN1A contributes to the anti-proliferative and pro-apoptotic effects observed with BCL6 inhibitors. ijbs.comhaematologica.org
Table 3: Examples of BCL6 Target Genes Reactivated by BCL6 Inhibitors
| Target Gene | Cellular Function |
| TP53 | Tumor suppressor, involved in cell cycle arrest and apoptosis. ijbs.comhaematologica.org |
| ATR | DNA damage sensing and checkpoint activation. ashpublications.orgijbs.com |
| CDKN1A (p21) | Cell cycle inhibitor. ijbs.comhaematologica.org |
| CXCR4 | Chemokine receptor. aacrjournals.org |
| CD80 | T-cell costimulatory molecule. aacrjournals.org |
| CD69 | Early activation marker. ijbs.com |
| PRDM1 (BLIMP1) | Induces plasma cell differentiation. patsnap.com |
| PTPN6 (SHP-1) | Protein tyrosine phosphatase. patsnap.com |
Induction of BCL6 Protein Degradation
BCL6 protein levels are tightly regulated in normal cells through post-translational modifications and proteasomal degradation. This compound compounds can exploit or enhance these natural degradation pathways to reduce intracellular BCL6 concentrations. One mechanism involves the ubiquitin-proteasome system, where E3 ubiquitin ligases target BCL6 for degradation. For instance, the E3 ligase FBXO11, a component of the SCF (SKP1-CUL1-Fbox protein) complex, is known to target BCL6 for degradation in a phosphorylation-dependent manner. frontiersin.orgnih.gov Loss of FBXO11 function, observed in some lymphomas, can lead to increased BCL6 protein levels. nih.govresearchgate.nethaematologica.org
Recent strategies have focused on developing compounds that actively induce BCL6 degradation. Proteolysis-targeting chimeras (PROTACs) represent a class of bifunctional molecules designed to recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent proteasomal degradation. Novel bifunctional degraders leveraging a PROTAC mechanism have been developed to selectively degrade BCL6. acs.org These compounds bind to BCL6 and simultaneously recruit an E3 ubiquitin ligase, such as cereblon (CRBN), facilitating the formation of a ternary complex that triggers polyubiquitination and degradation of BCL6. acs.orgguidetomalariapharmacology.org
Another distinct mechanism of BCL6 degradation has been reported for small molecules like BI-3802. This compound binds to the BTB (Broad-complex, Tramtrack and Bric-à-brac) domain of BCL6 and induces the highly specific, reversible polymerization of BCL6. twistbioscience.comacs.orgresearchgate.netnih.gov This drug-induced polymerization leads to the sequestration of BCL6 into cellular foci, which facilitates ubiquitination, particularly by the SIAH1 E3 ubiquitin ligase, and subsequent proteasomal degradation. twistbioscience.comacs.orgresearchgate.netbiorxiv.org This polymerization-induced degradation represents an alternative strategy compared to traditional PROTAC approaches.
Depleting intracellular BCL6 levels through these targeted degradation mechanisms can restore tumor suppressor activity and induce apoptosis in BCL6-driven cancer cells. acs.org BCL6-degrading compounds have demonstrated potent anti-proliferative effects on DLBCL cell lines, sometimes more potently than non-degrading inhibitors. frontiersin.orgnih.govresearchgate.net
Transcriptional and Epigenetic Reprogramming by this compound
BCL6 primarily functions as a transcriptional repressor by recruiting corepressor complexes, including those containing SMRT (NCOR2), NCOR1, BCOR, and histone deacetylases (HDACs) like HDAC3, to its target gene promoters and enhancers. frontiersin.orgbiorxiv.orgaacrjournals.orgfrontiersin.org These complexes mediate epigenetic modifications that lead to chromatin condensation and gene silencing. This compound compounds disrupt the interaction between BCL6 and these corepressors or lead to BCL6 degradation, thereby reversing BCL6-mediated transcriptional repression and altering the epigenetic landscape.
Alterations in Chromatin Accessibility
BCL6 influences chromatin structure and accessibility. In B cells, BCL6 has been shown to preferentially localize to less accessible chromatin regions, and its presence negatively correlates with the transcriptional activity of nearby genes. biorxiv.org BCL6 cooperates with corepressors like NCOR/SMRT to recruit HDAC3, leading to decreased histone acetylation, such as H3K27Ac, and subsequent transcriptional repression. biorxiv.org BCL6 can also interact with other chromatin modifiers, such as EZH2 (a H3K27 methyltransferase) and LSD1 (a histone demethylase), further shaping the epigenetic landscape. frontiersin.orgnih.govfrontiersin.orgfrontiersin.org
Inhibition of BCL6, for example, by compounds like FX1 (a BTB domain inhibitor), has been shown to broadly affect the epigenome landscape. aacrjournals.org Studies using ATAC-sequencing (Assay for Transposase-Accessible Chromatin with sequencing) have demonstrated that BCL6 inhibition leads to significant alterations in chromatin accessibility. aacrjournals.orgnih.gov Notably, a substantial proportion of the regions where chromatin accessibility is altered upon BCL6 inhibition are located at gene promoters. aacrjournals.org For instance, treatment with FX1 resulted in significant changes in chromatin accessibility in BCL6-dependent cell lines, with a notable percentage of altered regions mapping to promoters. aacrjournals.org
| Cell Line | % Altered Chromatin Accessibility Regions Mapping to Promoters (FX1 treatment) |
|---|---|
| H1155 | 34% |
| H2122 | 27% |
BCL6's influence on chromatin accessibility is not limited to cancer; it also plays a role in normal immune cell development, where it contributes to a chromatin landscape permissive for the expression of development-related genes and inhibitory for genes associated with other cell programs. nih.govrupress.org Loss of BCL6 has been shown to reduce accessibility at key loci associated with innate immune cell development. nih.gov
Global Gene Expression Changes
As a primary transcriptional repressor, BCL6 silences a large number of target genes, estimated to be over 1000. frontiersin.org this compound compounds, by disrupting BCL6 function or promoting its degradation, lead to the derepression of these silenced genes, resulting in significant global changes in gene expression. haematologica.orgresearchgate.netaacrjournals.orgashpublications.orgoncotarget.comashpublications.orgnih.govtandfonline.combiorxiv.orgnih.govnih.govrupress.org
Studies utilizing RNA-sequencing have detailed the extent of these changes. For example, treatment with BCL6 inhibitors or degraders leads to the re-expression of numerous genes that were previously repressed by BCL6. researchgate.netaacrjournals.org Conversely, some genes may show reduced expression, potentially due to indirect effects or complex regulatory networks involving BCL6. aacrjournals.org
| Treatment (Example: FX1 vs. Vehicle) | Cell Lines | Shared Genes Significantly Re-expressed | Shared Genes Significantly Repressed |
|---|---|---|---|
| FX1 vs. Vehicle | H1155 and H2122 | 4,825 | 1,425 |
The re-expressed genes often include those involved in cell cycle control, DNA damage response, apoptosis, and differentiation, consistent with BCL6's role in suppressing these pathways in GC B cells and lymphoma cells. frontiersin.orgaacrjournals.orgashpublications.orgoncotarget.comashpublications.orgnih.govtandfonline.com The magnitude of gene derepression can be more pronounced with BCL6-degrading compounds compared to non-degrading inhibitors. frontiersin.orgresearchgate.net
BCL6 also regulates gene expression through mechanisms beyond direct promoter binding and corepressor recruitment, including the repression of microRNAs (miRNAs) that in turn regulate the expression of target genes. rupress.org Deregulation of BCL6 can lead to the transcriptional repression of certain miRNAs, contributing to the upregulation of their target genes. rupress.org
Impact on Oncogenic Transcriptional Factors
A critical aspect of BCL6's oncogenic activity is its ability to repress the expression of various tumor suppressor genes and genes involved in cell cycle checkpoints and apoptosis. frontiersin.orgaacrjournals.orgashpublications.orgoncotarget.comashpublications.orgnih.gov BCL6 directly represses genes such as TP53, ATR, CDKN1A, and GADD45A, which are crucial for DNA damage response and cell cycle arrest. frontiersin.orgaacrjournals.orgashpublications.orgnih.gov It also suppresses the expression of pro-apoptotic genes and genes involved in differentiation. frontiersin.orgnih.govashpublications.orgoncotarget.comnih.govtandfonline.com
Furthermore, BCL6 directly represses several prominent oncogenes, including BCL2, MYC, BMI1, EIF4E, and JUNB. ashpublications.orgoncotarget.comnih.gov This repression of other oncogenes by BCL6 in normal GC B cells is thought to counterbalance its own oncogenic potential. ashpublications.orgnih.gov
This compound compounds, by inhibiting BCL6's repressive function or reducing its levels, lead to the re-expression of these critical genes. haematologica.orgashpublications.orgoncotarget.comashpublications.orgnih.gov The induction of tumor suppressor and pro-apoptotic genes like TP53 and ATR is a key mechanism by which BCL6-targeted therapies exert their anti-lymphoma effects. haematologica.orgoncotarget.comashpublications.org
| Gene | Function | Effect of BCL6 | Effect of BCL6 Inhibition/Degradation | Citation |
|---|---|---|---|---|
| TP53 | Tumor suppressor, Apoptosis, Cell Cycle Arrest | Repressed | Re-expressed, Activated | frontiersin.orghaematologica.orgaacrjournals.orgashpublications.orgoncotarget.comashpublications.orgnih.govnih.gov |
| ATR | DNA Damage Response, Cell Cycle Checkpoint | Repressed | Re-expressed | aacrjournals.orgoncotarget.comashpublications.orgnih.gov |
| CDKN1A (p21) | Cell Cycle Inhibitor | Repressed | Re-expressed | frontiersin.orgaacrjournals.orgnih.gov |
| BCL2 | Anti-apoptotic Oncogene | Repressed (in normal GC B cells) | Re-expressed (can lead to resistance) | frontiersin.orgnih.govashpublications.orgoncotarget.comnih.gov |
| MYC | Oncogene, Cell Proliferation | Repressed | Downregulated (in combination with other agents) | haematologica.orgashpublications.orgoncotarget.comnih.gov |
| BMI1 | Oncogene | Repressed | ashpublications.orgoncotarget.comnih.gov | |
| EIF4E | Oncogene | Repressed | ashpublications.orgoncotarget.comnih.gov | |
| JUNB | Oncogene | Repressed | ashpublications.orgoncotarget.comnih.gov | |
| CCND1 | Cell Cycle Regulator | Repressed | ashpublications.orgnih.gov | |
| GADD45A | DNA Damage Response | Repressed | nih.gov | |
| GADD45G | Cell Death Checkpoint | Repressed | Re-expressed | oncotarget.com |
| BAT3 | p53 Cofactor | Repressed | Induced | oncotarget.comnih.gov |
| EP300 (p300) | Acetyltransferase, Tumor Suppressor | Repressed | Induced, Activated | nih.govoncotarget.comnih.gov |
| PRDM1 (BLIMP1) | Differentiation Factor | Repressed | Upregulated | researchgate.netashpublications.org |
BCL6 also interacts with other transcription factors, influencing their activity and downstream pathways. For example, BCL6 can repress NFκB-driven gene expression and inflammation in endothelial cells. biorxiv.orgbiorxiv.org It can also interact with STAT1 and influence the expression of interferon response genes. biorxiv.org The complex interplay between BCL6 and other transcriptional regulators contributes to its diverse roles in both normal cellular processes and oncogenesis. rupress.orgashpublications.orgnih.gov
Bcl6 I Impact on Cellular Pathways and Biological Processes
Modulation of Cell Cycle Regulatory Pathways
BCL6 inhibitors have a significant impact on cell cycle regulation, primarily by inducing cell cycle arrest, often at the G1/S transition. ashpublications.orgnih.gov This effect is largely attributed to the derepression of key cell cycle checkpoint genes that are normally silenced by BCL6. nih.gov One of the critical BCL6 target genes reactivated by BCL6-i is CDKN1A (encoding p21), a potent cyclin-dependent kinase inhibitor that halts cell cycle progression. nih.govnih.govresearchgate.net
Studies using specific BCL6 inhibitors have demonstrated these effects across various cancer cell lines. For instance, the genetic loss of BCL6 in SU-DHL-4 lymphoma cells resulted in a significant arrest in the G1 phase of the cell cycle. nih.gov Similarly, the small molecule inhibitor WK369 was shown to induce cell cycle arrest in ovarian cancer cells by reactivating genes including CDKN1A. nih.gov This halt in proliferation is a cornerstone of the anti-cancer activity of BCL6 inhibitors. patsnap.comnih.gov
| BCL6 Inhibitor | Cell Line/Model | Key Gene Reactivated | Observed Effect | Source |
|---|---|---|---|---|
| Genetic Deletion | SU-DHL-4 (DLBCL) | Not specified | G1 phase cell cycle arrest | nih.gov |
| WK369 | Ovarian Cancer Cells | CDKN1A, p53, ATR | Cell cycle arrest | nih.gov |
| BPI (Peptide Inhibitor) | DLBCL Cells | CDKN1A | Reactivation of p53 targets | nih.govresearchgate.net |
Induction of Apoptosis and Cell Death Pathways
A primary consequence of BCL6 inhibition in cancer cells is the rapid induction of apoptosis, or programmed cell death. patsnap.comnih.gov By lifting BCL6-mediated repression, inhibitors reactivate a variety of cell death checkpoint effectors and modulators. nih.gov This process often involves the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase enzymes and cleavage of Poly (ADP-ribose) polymerase (PARP). researchgate.net
For example, treatment of HTLV-1-infected T-cells with the BCL6 inhibitor FX1 led to PARP cleavage and activation of caspases. researchgate.net Similarly, the genetic loss of BCL6 in lymphoma cells resulted in a significant induction of Caspase 3/7 activity. nih.gov BCL6 inhibition also modulates the balance of pro- and anti-apoptotic proteins. It can lead to the reactivation of pro-apoptotic effectors like BAX and BAK. nih.gov However, BCL6 also represses anti-apoptotic genes such as BCL2. nih.govwikipedia.org Consequently, BCL6 inhibition can sometimes lead to an "oncogene addiction switch," where cells become more reliant on BCL2 for survival, suggesting a rationale for combination therapies. nih.govcornell.eduresearchgate.net
Influence on DNA Damage Response Pathways
BCL6 plays a crucial role in allowing the proliferation of germinal center B-cells by repressing genes involved in sensing and responding to DNA damage. nih.govnih.gov BCL6 inhibitors reverse this effect, thereby reactivating critical DNA damage response (DDR) pathways. nih.govnih.gov Key genes in this pathway that are directly repressed by BCL6 and reactivated by its inhibition include ATR (Ataxia Telangiectasia and Rad3-related) and TP53 (encoding p53). nih.govnih.govresearchgate.netnih.gov
The specific BCL6 peptide inhibitor (BPI) has been shown to reactivate ATR, CHEK1, and TP53 in DLBCL cell lines. nih.gov Reactivation of the ATR-CHEK1-p53 pathway enhances the cell's ability to sense genotoxic stress and trigger appropriate checkpoints. nih.govresearchgate.net This sensitization to DNA damage is a key mechanism of action for BCL6 inhibitors. nih.gov For instance, BCL6-transduced cells exhibit delayed DNA repair, a phenotype that is reversed upon BCL6 inhibition. nih.gov The inhibitor WK369 was also shown to reactivate ATR and p53 in ovarian cancer cells. nih.gov This restoration of DDR signaling contributes significantly to the cell cycle arrest and apoptosis observed with this compound treatment. nih.gov
Regulation of Immune Signaling Pathways
BCL6 is a master regulator of T follicular helper (Tfh) cell differentiation, a specialized CD4+ T cell subset essential for germinal center reactions and B-cell maturation. wikipedia.orgnih.govrupress.org BCL6 inhibitors profoundly impact the immune system by modulating these processes. nih.goveur.nl The small molecule inhibitor 79-6 was shown to suppress the differentiation and function of Tfh cells. nih.goveur.nl Similarly, the inhibitor FX1 was found to decrease the proportion of Tfh cells in a mouse model of chronic cardiac transplant rejection. nih.gov
By inhibiting BCL6, these compounds also affect B-cell function, inhibiting their differentiation into plasma blasts and subsequently reducing antibody production. nih.govnih.goveur.nl Beyond Tfh and B-cells, BCL6 also regulates cytokine production and inflammation. BCL6-deficient macrophages show enhanced production of pro-inflammatory cytokines like IL-6. ashpublications.org BCL6 normally represses IL-6 transcription; its inhibition can therefore lead to increased IL-6 secretion and subsequent STAT3 activation. ashpublications.org This highlights the complex role of BCL6 in balancing immune activation and suppression.
| BCL6 Inhibitor | Immune Cell Type | Observed Effect | Source |
|---|---|---|---|
| 79-6 | T follicular helper (Tfh) cells | Suppressed proliferation and differentiation | nih.goveur.nl |
| 79-6 | B cells / Plasma blasts | Inhibited plasma blast formation and antibody production | eur.nl |
| FX1 | T follicular helper (Tfh) cells | Inhibited expansion | nih.gov |
| FX1 | Plasma cells, Germinal Center B cells | Inhibited expansion | nih.gov |
Impact on Oncogenic Signaling Pathways (e.g., KRAS, MYC, BCL2, NOTCH, STAT3)
BCL6 inhibitors can indirectly influence major oncogenic signaling pathways through the derepression of target genes. A critical interaction exists with the BCL2 pathway. BCL6 directly represses the BCL2 gene, an anti-apoptotic oncogene. nih.govwikipedia.org Paradoxically, inhibiting BCL6 can lead to the upregulation of BCL2, creating a new survival dependency or "oncogene addiction switching." nih.govcornell.edu This finding provides a strong rationale for combining BCL6 inhibitors with BCL2 inhibitors like ABT-737 for more effective cancer cell killing. nih.gov
BCL6 also intersects with the STAT3 signaling pathway. In macrophages, BCL6 negatively regulates IL-6 production, and loss of BCL6 leads to spontaneous IL-6 secretion and subsequent STAT3 activation. ashpublications.org The STAT signaling pathway, particularly through cytokines like IL-6, is crucial for Tfh cell differentiation, where BCL6 acts as a master regulator. wikipedia.org Furthermore, mechanistic studies with the inhibitor WK369 in ovarian cancer cells showed that BCL6 inhibition suppressed the phosphorylation of AKT and MEK-ERK, indicating a suppression of the PI3K-AKT and MAPK/ERK pathways. nih.gov While direct links to KRAS, MYC, and NOTCH are less clearly defined in the context of BCL6 inhibition, BCL6 is known to be co-rearranged with MYC in some lymphomas. nih.gov
Effects on Cellular Differentiation and Stemness
BCL6 is a pivotal transcription factor that controls the fate and differentiation of multiple immune cell lineages. wikipedia.orgnih.gov Its inhibition, therefore, has profound effects on these processes. BCL6 is essential for the differentiation of Tfh cells and germinal center B-cells; consequently, this compound blocks these differentiation pathways. wikipedia.orgnih.govnih.gov BCL6 and the transcription factor Blimp-1 (encoded by PRDM1) have a reciprocal antagonistic relationship that acts as a cell fate switch. wikipedia.orgrupress.org Inhibition of BCL6 allows for the expression of Blimp-1, which drives differentiation toward plasma cells. ashpublications.org
Recent research has also implicated BCL6 in the regulation of stem-like properties. In tumor-associated macrophages, BCL6 was found to drive the differentiation of stem-like memory macrophages (SMMs), which have self-renewing capabilities and foster tumor progression. nih.govresearchgate.net Treatment with a BCL6 inhibitor (RI-BPI) hindered the differentiation of these SMMs and reduced the expression of stem-related genes. nih.gov This suggests that targeting BCL6 could be a strategy to interfere with the cellular persistence and stemness that contribute to tumor growth. nih.gov
Alteration of Epithelial-Mesenchymal Transition (EMT) Processes
Epithelial-Mesenchymal Transition (EMT) is a cellular process where epithelial cells acquire mesenchymal characteristics, including increased motility and invasiveness, which is critical for cancer metastasis. wikipedia.orgmdpi.com BCL6 has been identified as a promoter of EMT in breast cancer. nih.gov It induces EMT by increasing the expression of the transcriptional repressor ZEB1, which in turn binds to the E-cadherin promoter and represses its transcription. nih.gov The loss of E-cadherin is a hallmark of EMT. wikipedia.org
The use of a BCL6 inhibitor, 79-6, was shown to suppress these pro-EMT functions of BCL6 in breast cancer cells. nih.gov By inhibiting BCL6, the ZEB1-mediated repression of E-cadherin is lifted, restoring a more epithelial phenotype and reducing the invasive and migratory capabilities of the cancer cells. nih.gov This indicates that targeting BCL6 could be a therapeutic strategy to counteract the development and progression of metastatic breast cancer by altering EMT processes. nih.gov
Preclinical Efficacy and Therapeutic Potential of Bcl6 I
Hematological Malignancies
Diffuse Large B-Cell Lymphoma (DLBCL)
The B-cell lymphoma 6 (BCL6) transcriptional repressor is a critical oncogenic driver in Diffuse Large B-Cell Lymphoma (DLBCL), a common and aggressive form of non-Hodgkin lymphoma. nih.govscispace.com DLBCL is known to be dependent on BCL6 for both survival and proliferation. aacrjournals.org This dependency arises from the germinal center (GC) B-cells from which they originate. aacrjournals.org Dysregulation of BCL6 expression, often due to chromosomal translocations or mutations, is a direct cause of DLBCL. aacrjournals.org Consequently, disrupting the function of BCL6 has emerged as a promising therapeutic strategy. aacrjournals.orgnih.gov Small-molecule inhibitors and degraders targeting BCL6 have demonstrated significant anti-lymphoma activity in a variety of preclinical models. aacrjournals.orgresearchgate.net
Preclinical studies have consistently demonstrated the potent single-agent activity of BCL6 inhibitors (BCL6-i) in DLBCL models. These inhibitors are designed to block the interaction between BCL6 and its corepressors, thereby reactivating BCL6 target genes and inducing cell death in BCL6-dependent lymphoma cells. nih.govnih.govcornell.edu
Several distinct BCL6 inhibitors have shown promise in preclinical settings:
79-6 : This small molecule was identified through computer-aided drug design and binds to the corepressor binding groove of the BCL6 BTB domain. nih.govcancernetwork.com In vitro, 79-6 induced a dose-dependent reduction in the viability of BCL6-dependent DLBCL cell lines, with Growth Inhibition 50% (GI₅₀) values significantly lower than in BCL6-independent lines. nih.gov In vivo studies using SCID mice with DLBCL xenografts showed that 79-6 potently suppressed tumor growth. nih.govresearchgate.netnih.gov Furthermore, 79-6 was effective in killing primary human DLBCL cells ex vivo, with 79% of BCL6-positive primary samples responding to the inhibitor. nih.gov
FX1 : Developed through an in silico drug design approach, FX1 is a specific, high-affinity BCL6 inhibitor that binds to the BCL6 lateral groove, disrupting the formation of the BCL6 repression complex. nih.govcornell.educancer-research-network.com FX1 has demonstrated selective growth inhibition in BCL6-dependent DLBCL cell lines, with average GI₅₀ values around 36 µM, while GI₅₀ values could not be determined in BCL6-independent lines. scispace.comcancer-research-network.com In mouse xenograft models, low doses of FX1 led to the regression of established DLBCL tumors. nih.govcornell.educancer-research-network.com The compound was also shown to suppress the growth of both germinal center B-cell-like (GCB) and the more chemotherapy-resistant activated B-cell-like (ABC) subtypes of DLBCL. scispace.comnih.govcancer-research-network.com
BI-3802 : This compound is a potent BCL6 inhibitor that not only blocks corepressor interaction but also induces the degradation of the BCL6 protein. opnme.comnih.gov BI-3802 displays a high affinity for BCL6, with an IC₅₀ of less than 3 nM in in vitro assays. aacrjournals.orgopnme.com It effectively induces BCL6 degradation in multiple DLBCL cell lines, leading to profound anti-proliferative effects. opnme.comnih.gov
The tables below summarize the single-agent activity of these BCL6 inhibitors in preclinical DLBCL models.
Table 1: In Vitro Single-Agent Activity of BCL6 Inhibitors in DLBCL Cell Lines
| Compound | Cell Line Type | Endpoint | Value | Reference(s) |
|---|---|---|---|---|
| 79-6 | BCL6-dependent | GI₅₀ | Orders of magnitude lower than BCL6-independent lines | nih.gov |
| FX1 | BCL6-dependent | GI₅₀ | ~36 µM | scispace.comcancer-research-network.com |
| FX1 | BCL6-independent | GI₅₀ | Not determinable | cancer-research-network.comresearchgate.net |
| BI-3802 | DLBCL Cell Lines | IC₅₀ (BCL6::BCOR TR-FRET) | ≤ 3 nM | opnme.com |
| BI-3802 | SU-DHL-4 | DC₅₀ (BCL6 Degradation) | 20 nM | opnme.com |
Table 2: In Vivo Single-Agent Activity of BCL6 Inhibitors in DLBCL Xenograft Models
| Compound | Model | Key Finding | Reference(s) |
|---|---|---|---|
| 79-6 | SCID mice with OCI-Ly7 and SU-DHL6 xenografts | Potent suppression of tumor growth | nih.gov |
| FX1 | SCID mice with DLBCL xenografts | Regression of established tumors at low doses | nih.govcornell.educancer-research-network.com |
| WK500B | DLBCL tumor model | Inhibition of tumor growth without toxic side effects | nih.gov |
Preclinical evidence suggests that BCL6 inhibitors can enhance the efficacy of standard-of-care chemotherapy used in DLBCL, such as the R-CHOP regimen (Rituximab, Cyclophosphamide, Doxorubicin (B1662922), Vincristine, and Prednisone). The BCL6 inhibitor FX1 has been shown to enhance the response to doxorubicin in both GCB-DLBCL and the more chemoresistant ABC-DLBCL subtypes. scispace.comcancer-research-network.com This synergistic effect provides a strong rationale for combining BCL6 inhibitors with conventional chemotherapy to improve treatment outcomes. scispace.com
The combination of BCL6 inhibition with biologic therapies targeting B-cell surface antigens has shown significant promise in preclinical models. A PROTAC (PROteolysis TArgeting Chimera) designed to degrade BCL6, ARV-393, demonstrated strong synergistic anti-tumor activity when combined with several standard-of-care biologics. oncozine.com
Key synergistic combinations include:
Anti-CD20 (Rituximab): Combination with ARV-393 resulted in tumor regressions and significantly stronger tumor growth inhibition compared to either agent alone. oncozine.com Interestingly, ARV-393 was also found to increase CD20 expression in preclinical models, which could further enhance the efficacy of anti-CD20 therapies. oncozine.com
Anti-CD19 (Tafasitamab): Synergy was observed, leading to tumor regressions and enhanced tumor growth inhibition. oncozine.com
Anti-CD79b (Polatuzumab vedotin): The combination with ARV-393 also resulted in tumor regressions and superior tumor growth inhibition. oncozine.com
These findings suggest that combining BCL6 degraders with monoclonal antibodies or antibody-drug conjugates can lead to more profound and durable responses in DLBCL.
BCL6 inhibitors have demonstrated significant synergy when combined with other targeted small molecule inhibitors that interfere with key survival pathways in DLBCL.
BTK Inhibitors: The BCL6 degrader ARV-393, in combination with the Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib, resulted in superior tumor growth inhibition and tumor regressions in all treated mice in preclinical models. oncozine.com The combination of tazemetostat (B611178), an EZH2 inhibitor, with BTK inhibitors like ibrutinib (B1684441) has also shown synergistic benefits in DLBCL models. aacrjournals.org
BCL2 Inhibitors: A strong synergistic effect has been reported between BCL6 inhibitors and BCL2 inhibitors like venetoclax (B612062). oncozine.comnih.govnih.gov This is attributed to a phenomenon known as "oncogene-addiction switching." nih.gov BCL6 is known to directly repress the BCL2 gene. nih.govnih.gov Therefore, inhibiting BCL6 can lead to an upregulation of the pro-survival protein BCL2, creating a new dependency. nih.govnih.gov Concurrently targeting this induced vulnerability with a BCL2 inhibitor leads to highly synergistic killing of DLBCL cells. nih.govnih.gov In preclinical models, the combination of ARV-393 and venetoclax led to superior tumor growth inhibition and regressions. oncozine.com
EZH2 Inhibitors: The combination of BCL6 and EZH2 inhibitors has also shown enhanced anti-lymphoma activity. nih.govnih.gov Both BCL6 and EZH2 are crucial for germinal center formation and cooperate in repressing critical genes. nih.gov Oncogenic forms of BCL6 and EZH2 have been shown to cooperate in accelerating DLBCL development. nih.gov The combination of the BCL6 degrader ARV-393 with the EZH2 inhibitor tazemetostat resulted in superior tumor growth inhibition and tumor regressions in preclinical studies. oncozine.com
The table below summarizes the observed synergies between BCL6 inhibitors and other targeted agents.
Table 3: Synergy of BCL6 Inhibitors with Targeted Small Molecule Inhibitors in DLBCL Models
| This compound | Combination Agent | Target | Key Finding | Reference(s) |
|---|---|---|---|---|
| ARV-393 | Acalabrutinib | BTK | Superior tumor growth inhibition and regressions | oncozine.com |
| ARV-393 | Venetoclax | BCL2 | Superior tumor growth inhibition and regressions | oncozine.com |
| RI-BPI | ABT-737 / Obatoclax | BCL2 family | Synergistic killing of GCB-DLBCL cells | nih.gov |
| ARV-393 | Tazemetostat | EZH2 | Superior tumor growth inhibition and regressions | oncozine.com |
| Generic this compound | Generic EZH2-i | EZH2 | Enhanced anti-lymphoma activity | nih.gov |
Acute Lymphoblastic Leukemia (ALL)
Recent preclinical research has identified BCL6 as a potential therapeutic target in Acute Lymphoblastic Leukemia (ALL). Studies have shown that BCL6 expression is upregulated in ALL cells, particularly in response to treatment with tyrosine kinase inhibitors (TKIs) in Philadelphia chromosome-positive (Ph+) ALL. nih.gov This upregulation contributes to drug resistance by inactivating the p53 pathway. nih.govnih.gov
Inhibition of BCL6 in ALL models has demonstrated several therapeutic benefits:
Reduced Self-Renewal: The BCL6 inhibitor RI-BPI was shown to reduce the colony formation capacity of primary Ph+ ALL cells. nih.gov
Delayed Leukemia Progression: In mouse xenograft models of Ph+ ALL, treatment with RI-BPI delayed the progression of the disease. nih.gov
Altered Cell Cycle and Proliferation: The small molecule inhibitor 79-6 was found to decrease the expansion and proliferation of ALL cells by causing an increase in the G0/G1 phases of the cell cycle and a reduction in the S and G2/M phases. nih.gov
Synergy with Other Agents: In a mouse xenograft model of patient-derived BCR-ABL1 ALL, the combination of a TKI (nilotinib) with the BCL6 inhibitor RI-BPI markedly increased the survival of the mice. nih.gov Furthermore, in MLL-rearranged B-ALL, BCL6 inhibitors like RI-BPI and FX1 were found to synergize with the BH3-mimetic venetoclax (ABT-199) in eradicating leukemia cells. ox.ac.uk
These findings highlight the potential of BCL6 inhibition as a novel therapeutic strategy for certain subtypes of ALL, particularly in combination with existing targeted therapies to overcome drug resistance. nih.govox.ac.uk
Acute Myeloid Leukemia (AML)
The B-cell lymphoma 6 (BCL6) proto-oncogene is frequently expressed at high levels in acute myeloid leukemia (AML) cells. This overexpression is associated with the maintenance of proliferation, survival, and an undifferentiated state in leukemic cells. Preclinical studies have demonstrated that AML cells with higher BCL6 expression are generally more sensitive to the cytotoxic effects of BCL6 inhibitors (this compound).
Treatment of primary AML cells ex vivo with this compound has been shown to induce apoptosis and reduce their colony-forming capacity. A key finding is that the level of BCL6 expression often correlates with the degree of response to its inhibition. Furthermore, targeting BCL6 has been shown to diminish the leukemia-initiating capacity of primary AML cells in mouse models, suggesting a potential to eradicate leukemia-repopulating cells.
A significant area of investigation has been the combination of this compound with standard chemotherapy agents. Research indicates that treatment with the chemotherapeutic drug cytarabine (B982) can induce BCL6 expression, and higher levels of this induction are correlated with drug resistance. The addition of a BCL6 inhibitor can overcome this resistance. Preclinical models have shown a synergistic effect when this compound are combined with cytarabine, leading to enhanced anti-leukemia activity in vivo. For instance, the small molecule inhibitor WK499 has demonstrated a synergistic effect with chemotherapeutic drugs, suggesting a promising strategy to increase sensitivity to conventional AML treatments. youtube.com
| This compound Compound(s) | Model System | Key Findings |
| Generic BCL6 inhibitors | Primary AML cells, Patient-derived xenografts (PDX) | Induced apoptosis, decreased colony-forming capacity, reduced leukemia-initiating capacity. nih.gov |
| RI-BPI | Primary AML cells, NOD/SCID mice | Demonstrated enhanced anti-leukemia activity when combined with cytarabine. nih.gov |
| FX1 | Primary AML specimens | Showed synergistic effects in combination with cytarabine in most cases. nih.gov |
| WK499 | AML cells, in vivo models | Had a synergistic effect with chemotherapeutic drugs, enhancing AML sensitivity. youtube.com |
Other Lymphomas (e.g., Follicular Lymphoma, Mantle Cell Lymphoma)
Follicular Lymphoma (FL):
BCL6 is a key transcriptional repressor frequently expressed in follicular lymphomas. Its role is critical in the pathogenesis of this disease, making it a prime therapeutic target. Preclinical studies have shown that BCL6 inhibitors can effectively induce apoptosis and inhibit the proliferation of FL cells. For example, the natural compound resveratrol (B1683913) has been shown to decrease the expression of BCL6 protein in human FL cells, leading to cell cycle arrest in the G0/G1 phase and subsequent apoptosis. This effect was accompanied by an increase in the expression of BCL6 target genes such as p27, p53, and CD69.
Furthermore, research has elucidated that BCL6 maintains the survival of FL cells by antagonizing the NOTCH2 signaling pathway. BCL6 directly binds to and represses the NOTCH2 gene and other components of the pathway. Consequently, inhibition of BCL6 via specific compounds or gene silencing leads to the induction of NOTCH2 activity, which in turn compromises the survival of FL cells. This dependency has been demonstrated in both human FL xenograft models and primary human FL specimens treated ex vivo, where BCL6 inhibitors induced NOTCH2 expression and suppressed tumor growth.
Mantle Cell Lymphoma (MCL):
| Lymphoma Type | This compound Compound(s)/Method | Model System | Key Findings |
| Follicular Lymphoma | Resveratrol | Human FL cell line (LY8) | Decreased BCL6 expression, induced G0/G1 cell cycle arrest and apoptosis. cornell.edu |
| Follicular Lymphoma | BCL6-targeting compounds, gene silencing | Human FL xenografts, primary human FL specimens | Induced NOTCH2 expression and suppressed tumor growth. |
| Mantle Cell Lymphoma | Not specified in preclinical studies | Clinical data analysis | BCL6 expression is a negative prognostic factor, suggesting it as a potential therapeutic target. youtube.com |
Solid Tumors
Glioblastoma (GBM)
Glioblastoma, the most aggressive form of brain cancer, is characterized by high rates of recurrence and resistance to conventional therapies. BCL6 has been identified as a prognostic marker and a factor that promotes the malignant phenotype of GBM cells. Silencing BCL6 expression has been shown to inhibit GBM cell proliferation and trigger cellular senescence.
One of the key mechanisms through which BCL6 exerts its pro-tumorigenic effects in GBM is by transcriptionally repressing target genes like AXL. The peptidomimetic inhibitor RI-BPI, which blocks the interaction between BCL6 and its cofactors, has demonstrated potent anti-proliferative effects against GBM cells both in vitro and in vivo. researchgate.net
More recently, novel small-molecule inhibitors have been developed and tested in preclinical GBM models. YK01, a small-molecule inhibitor of BCL6, has shown excellent anti-GBM bioactivity, inducing apoptosis and significantly inhibiting the growth of GBM cells in vitro and in vivo. nih.govwesleyan.edunih.govnih.gov A crucial finding is the synergistic effect observed when BCL6 inhibitors are combined with standard-of-care chemotherapy for GBM, temozolomide (B1682018). This combination has been shown to significantly suppress tumor growth and prolong the survival of mice with GBM xenografts. nih.govwesleyan.edunih.govnih.gov This enhanced effect is partly because DNA-damaging therapies, such as temozolomide and radiation, can induce BCL6 expression, which in turn drives the survival of therapy-treated cells. nih.govcloudfront.net By inhibiting BCL6, the cancer cells become more sensitive to these genotoxic treatments. nih.gov
| This compound Compound(s) | Model System | Key Findings |
| RI-BPI | GBM cell lines, in vivo models | Potently suppressed GBM cell growth. researchgate.net |
| YK01 | GBM cell lines, mouse subcutaneous glioma model | Exhibited excellent anti-GBM bioactivity, caused apoptosis, and significantly inhibited tumor growth. nih.govwesleyan.edunih.govnih.gov |
| YK01 + Temozolomide | in vivo orthotopic animal model of glioblastoma | Significantly suppressed tumor growth and metastasis, and prolonged survival. nih.govwesleyan.edunih.govnih.gov |
Ovarian Cancer (OV)
BCL6 is frequently overexpressed in ovarian cancer and is associated with a poor prognosis and resistance to chemotherapy, particularly cisplatin (B142131). cornell.eduresearchgate.net This makes BCL6 an attractive therapeutic target for this malignancy. Preclinical studies have demonstrated that targeting BCL6 can inhibit the proliferation and metastasis of ovarian cancer cells.
The novel small molecule inhibitor, WK369, has been shown to exhibit significant anti-ovarian cancer activity. cornell.edunih.gov This compound directly binds to the BTB domain of BCL6, blocking its interaction with corepressors and leading to the reactivation of tumor suppressor genes. In preclinical models, WK369 induced cell cycle arrest and apoptosis in ovarian cancer cells. cornell.edunih.gov Importantly, it was effective in both standard and cisplatin-resistant ovarian cancer cell lines. cornell.edunih.gov
In in vivo studies using ovarian cancer-bearing mice, WK369 effectively inhibited tumor growth and metastasis, leading to prolonged survival. cornell.edunih.gov These findings suggest that BCL6 inhibition could be a valuable therapeutic strategy for ovarian cancer, potentially overcoming the challenge of cisplatin resistance. cornell.edu
| This compound Compound(s) | Model System | Key Findings |
| WK369 | Ovarian cancer cell lines (including cisplatin-resistant lines) | Induced cell cycle arrest and apoptosis; showed significant anti-tumor effects. cornell.edunih.gov |
| WK369 | Ovarian cancer-bearing mice | Inhibited tumor growth and metastasis; prolonged survival. cornell.edunih.gov |
Non-Small Cell Lung Cancer (NSCLC)
In non-small cell lung cancer (NSCLC), particularly in the context of epidermal growth factor receptor (EGFR) targeted therapies, BCL6 has emerged as a potential target for combination therapy. Upregulation of BCL6 has been identified as a mechanism of treatment escape from EGFR inhibitors. Proteomics profiling has revealed that BCL6 can inhibit the transcription of multiple target genes, including the tumor suppressor p53, thereby reducing apoptosis and allowing cancer cells to evade the effects of EGFR inhibition. confex.com
Preclinical studies have shown that inhibiting BCL6 can sensitize NSCLC cells to EGFR tyrosine kinase inhibitors (TKIs). The BCL6 inhibitor FX1 has been demonstrated to kill NSCLC cells both in vitro and in in vivo xenograft models. Furthermore, a synergistic effect was observed when FX1 was combined with cisplatin in these models. These findings suggest that a combination therapy targeting both EGFR and BCL6 could be a promising strategy to overcome adaptive resistance to EGFR inhibitors in NSCLC. confex.com
| This compound Compound(s) | Model System | Key Findings |
| FX1 | NSCLC cell lines, xenograft models | Killed NSCLC cells in vitro and in vivo. |
| FX1 + Cisplatin | Xenograft models | Exerted a synergistic effect in killing NSCLC cells. |
| BCL6 inhibition + EGFR-TKI | NSCLC cell lines | Acted synergistically in killing lung cancer cells. confex.com |
Breast Cancer
The BCL6 locus is amplified in approximately half of all primary breast cancers, and the protein is highly expressed in a majority of breast cancer cell lines. This suggests a significant role for BCL6 in the pathogenesis of this disease. Indeed, BCL6 expression has been shown to promote the survival of breast cancer cells.
Targeting BCL6 with a peptidomimetic inhibitor, RI-BPI, has been shown to induce apoptosis in breast cancer cells. This demonstrates that breast cancer cells are dependent on BCL6 for their survival. Further research has explored the potential of combining BCL6 inhibitors with other targeted therapies. A notable finding is the enhanced cell killing observed when a BCL6 inhibitor is combined with a STAT3 inhibitor in triple-negative breast cancer (TNBC) cell lines. Similarly, combining the BCL6 inhibitor RI-BPI with the Jak2 inhibitor TG101348 resulted in a significant loss of viability in breast cancer cells compared to either treatment alone.
These preclinical findings highlight the therapeutic potential of targeting BCL6 in breast cancer, both as a monotherapy and, perhaps more powerfully, in combination with inhibitors of other key signaling pathways.
| This compound Compound(s) | Model System | Key Findings |
| RI-BPI | Breast cancer cell lines | Led to loss of cell viability and induction of apoptosis. |
| RI-BPI + STAT3 inhibitor | Triple-negative breast cancer cell lines | Provided enhanced cell killing. |
| RI-BPI + TG101348 (Jak2 inhibitor) | Breast cancer cell lines | Resulted in significant loss of viability compared to either agent alone. |
| FX1 | Triple-negative breast cancer cell lines | Impaired mammosphere-forming efficiency. |
Autoimmune and Inflammatory Diseases
Inhibition of the B-cell lymphoma 6 (BCL6) protein is being investigated as a therapeutic strategy for various autoimmune and inflammatory diseases. patsnap.com BCL6 is a crucial transcriptional repressor for the development and function of T follicular helper (Tfh) cells and germinal center (GC) B cells, which are key players in the production of high-affinity, class-switched antibodies. grantome.comnih.gov Dysregulation of these cells and the GC reaction is a hallmark of many systemic autoimmune diseases, making BCL6 a compelling therapeutic target. patsnap.comgrantome.com
Systemic Lupus Erythematosus (SLE)
Systemic Lupus Erythematosus is an autoimmune disease characterized by the production of pathogenic autoantibodies, driven by polyclonal T cell activation. grantome.com A subset of CD4+ T cells, Tfh cells, are integral to the production of these antibodies by GC B cells. grantome.com Increased numbers of Tfh cells are observed in the lymphoid organs of murine lupus models and are found circulating in the blood of human lupus patients, linking them directly to the pathogenesis of the disease. grantome.com
The development and function of both Tfh and GC B cells are dependent on the BCL6 transcriptional regulator. grantome.com Genetic deletion of BCL6 in mice eliminates the development of these cells and the corresponding germinal center response. grantome.com This foundational role points to BCL6 inhibition as a potential therapeutic strategy for lupus. grantome.com
Preclinical studies using murine models of lupus have shown that pharmacological inhibition of BCL6 can ameliorate disease pathology. grantome.comnih.gov The BCL6 inhibitor FX1 was used to target the Tfh and GC B-cell crosstalk in a TREX1-deficient mouse model of autoimmunity. nih.gov Treatment with the inhibitor led to a significant decline in helper T cell dysregulation and a trend towards the reduction of autoantibodies, contributing to a rescue from the autoimmune phenotype. nih.gov These studies validate BCL6 as a potential pharmacological target for lupus by inhibiting the Tfh and GC B cell responses that drive the disease. grantome.comnih.gov
| Parameter | Observation in Untreated Model | Effect of FX1 Treatment | Reference |
|---|---|---|---|
| T-follicular helper (Tfh) Cells | Heightened Response | Ameliorated T-cell dysregulation | nih.gov |
| Germinal Center (GC) B-Cells | Heightened Response | Intervened with Tfh-GC B cell crosstalk | nih.gov |
| Th1 Bias | Present | Intervened with Th1 bias | nih.gov |
| Autoantibody Response | Elevated | Trend for reduction | nih.gov |
| Autoimmune Phenotype | Present | Rescue from autoimmunity | nih.gov |
Rheumatoid Arthritis (RA)
Rheumatoid Arthritis is a chronic autoimmune disease characterized by joint inflammation, synovial hyperplasia, and the progressive destruction of cartilage and bone. acrabstracts.org Tfh cells, which regulate B cell survival and antibody production in germinal centers, are implicated in RA pathogenesis. acrabstracts.org Studies have shown that circulating Tfh cells are significantly increased in active RA patients. acrabstracts.org
In preclinical models, such as the collagen-induced arthritis (CIA) mouse model, the role of Tfh cells and the therapeutic potential of BCL6 inhibition have been investigated. acrabstracts.org In CIA mice, Tfh cells were observed in the blood and spleen germinal centers, alongside increased inflammatory cells in the synovial tissues and destruction of articular cartilage. acrabstracts.org
Treatment with a small molecule inhibitor (SMI-Tfh) that selectively blocks the Tfh cell signature transcription factor BCL6 demonstrated therapeutic efficacy. acrabstracts.org The inhibitor significantly reduced paw swelling, inflammatory cell infiltration, and Tfh cell numbers in the inflamed joints, blood, and spleen germinal centers. acrabstracts.org These findings suggest that BCL6 inhibition may be a useful therapeutic modality for RA by selectively targeting the Tfh cell population that contributes to the disease. acrabstracts.org
| Parameter | Effect of SMI-Tfh Treatment | Significance | Reference |
|---|---|---|---|
| Paw Swelling | Significantly reduced | Not specified | acrabstracts.org |
| Inflammatory Cell Infiltration (Joints) | Reduced | Not specified | acrabstracts.org |
| Tfh Cell Infiltration (Joints) | Reduced | Not specified | acrabstracts.org |
| Tfh Cell Numbers (Blood) | Significantly inhibited | p<0.01 | acrabstracts.org |
| Tfh Cell Numbers (Spleen Germinal Centers) | Significantly inhibited | p<0.01 | acrabstracts.org |
Chronic Graft-Versus-Host Disease (cGVHD)
Chronic Graft-Versus-Host Disease is a major cause of late morbidity and mortality following allogeneic hematopoietic transplantation. nih.govashpublications.org The pathogenesis of cGVHD often involves both donor T cells and B cells, with Tfh cells and germinal center reactions playing a vital role. nih.govashpublications.orgnih.gov Given that BCL6 is crucial for the development of both Tfh and GC B cells, it has been identified as a key therapeutic target for cGVHD. nih.govnih.gov
Preclinical research using mouse models has demonstrated the efficacy of BCL6 inhibition. In models of non-sclerodermatous cGVHD with multiorgan fibrosis and antibody deposition, the absence of BCL6 in either T cells or B cells reduced the development of lung injury. nih.gov
Furthermore, treatment with the small-molecule BCL6 inhibitor 79-6 has shown significant therapeutic effects. In a model of established, non-sclerodermatous cGVHD with bronchiolitis obliterans, administration of 79-6 reversed active disease. nih.govuq.edu.au This included the reversal of abnormal lung physiology, reduction of splenic GC B cells, and decreased collagen deposition in the lungs. nih.gov Similarly, in a murine model of sclerodermatous cGVHD, BCL6 inhibition with 79-6 improved clinical manifestations, relieved fibrotic changes, and prolonged survival. nih.gov The inhibitor was found to suppress the development and function of Tfh cells and reduce the frequency of GC plasmocytes. nih.gov These findings highlight that targeting BCL6 can be an effective strategy for treating antibody-driven cGVHD. nih.govuq.edu.au
| cGVHD Model | Parameter | Effect of 79-6 Treatment | Reference |
|---|---|---|---|
| Non-sclerodermatous (with lung injury) | Splenic GC B cells | Significantly reduced | nih.gov |
| Lung Collagen Deposition | Significantly reduced | nih.gov | |
| Abnormal Lung Physiology | Significantly reversed (improved resistance/compliance) | nih.gov | |
| Sclerodermatous | Clinical Manifestation & Survival | Improved | nih.gov |
| Histopathologic Damage/Fibrosis | Significantly relieved | nih.gov | |
| Tfh Cell Development/Function | Suppressed | nih.gov | |
| GC Plasmocytes | Decreased frequency | nih.gov |
Modulation of T-cell-mediated inflammation
BCL6 is a master transcriptional regulator that plays a pivotal role in orchestrating CD4+ T helper cell differentiation. nih.gov Its primary function is to promote the Tfh cell lineage, which is essential for providing help to B cells during the germinal center reaction. nih.gov BCL6 achieves this, in part, by repressing the genetic programs that lead to the differentiation of other T helper cell subsets, including Th1, Th2, and Th17 cells. rupress.orgresearchgate.net This function as a "repressor of repressors" allows BCL6 to indirectly upregulate genes important for Tfh function. nih.gov
The inhibitory action of BCL6 on competing T cell lineages is a key mechanism for its modulation of T-cell-mediated inflammation:
Repression of Th1 and Th17 Fates: BCL6 directly represses genes such as Tbx21 (encoding T-bet) and Rorc (encoding RORγt), which are the master transcription factors for Th1 and Th17 cells, respectively. rupress.org This prevents naive T cells from committing to these pro-inflammatory lineages, thereby favoring the Tfh fate. rupress.org
Control of Th2 Inflammation: BCL6-deficient mice develop severe, spontaneous Th2-type inflammatory diseases. nih.gov BCL6 controls Th2 inflammation by repressing the function of Gata3, the master regulator of Th2 differentiation. nih.gov This repressive function is critical within regulatory T cells (Tregs) as well, where BCL6 is required to suppress Th2 genes and allow Tregs to effectively control Th2-mediated inflammation. nih.gov
By inhibiting BCL6, it is possible to alter the balance of T helper cell subsets. Pharmacological inhibition of BCL6 has been shown to reduce Tfh populations in preclinical models of arthritis and cGVHD. acrabstracts.orgnih.gov This modulation of T cell differentiation and function is central to the therapeutic potential of BCL6 inhibitors in a range of inflammatory and autoimmune conditions. patsnap.com
| T Helper Cell Lineage | Master Transcription Factor | Effect of BCL6 | Reference |
|---|---|---|---|
| Th1 | T-bet (encoded by Tbx21) | Represses | rupress.org |
| Th2 | Gata3 | Represses function | nih.gov |
| Th17 | RORγt (encoded by Rorc) | Represses | rupress.org |
| Tfh | BCL6 | Promotes (as lineage-defining factor) | nih.gov |
Mechanisms of Acquired Resistance and Combination Strategies in Preclinical Models
BCL6-i Resistance Mechanisms
Preclinical studies have identified several mechanisms through which cancer cells can develop resistance to BCL6 inhibitors. These can be broadly categorized into the upregulation of BCL6 itself, the activation of alternative survival pathways, and the phenomenon of oncogene switching.
Upregulation of BCL6 by Therapeutic Agents
A notable mechanism of resistance involves the upregulation of BCL6 expression in response to various therapeutic agents. This adaptive response can diminish the efficacy of BCL6 inhibitors and other cancer therapies.
Diverse Therapeutic Classes: Increased BCL6 expression has been observed in response to a range of treatments, including HDAC inhibitors in diffuse large B-cell lymphoma (DLBCL), BCR-ABL1 kinase inhibitors in acute lymphoblastic leukemia (ALL), cytarabine (B982) in acute myeloid leukemia (AML), paclitaxel in breast cancer, and BET inhibitors in KRAS-mutant non-small-cell lung cancer. nih.govmdpi.com
Stress Response Pathways: This upregulation is thought to be part of a broader, evolutionarily conserved stress response that allows cancer cells to adapt to therapeutic insults. mdpi.com The heat shock factor 1 (HSF-1) stress response pathway has been implicated in inducing BCL6. nih.govmdpi.com
Alternative Induction Pathways: Other mechanisms can also lead to increased BCL6 levels. For instance, in chronic myeloid leukemia (CML), kinase inhibitors can induce BCL6 through interferon-gamma-induced STAT1 activation and the removal of STAT5-mediated repression of the BCL6 gene. nih.gov
Oncogene Switching (e.g., BCL2/BCL-XL induction)
A critical mechanism of resistance to this compound is the phenomenon of "oncogene addiction switching." In this process, the inhibition of BCL6 leads to the reactivation of other pro-survival oncogenes, most notably members of the BCL2 family.
BCL6 as a Repressor of Oncogenes: BCL6 normally acts as a transcriptional repressor of several key oncogenes, including BCL2 and BCL2L1 (which encodes BCL-XL). nih.govresearchgate.net
Feedback Loop Activation: When BCL6 is inhibited, this repression is lifted, leading to the increased expression of BCL2 and BCL-XL. nih.govresearchgate.net This creates a feedback loop where the cancer cell becomes dependent on these newly activated anti-apoptotic proteins for survival, effectively switching its "addiction" from BCL6 to BCL2 family members. nih.govnih.gov
Sensitization to Other Inhibitors: This acquired dependence on BCL2 and BCL-XL can render cells that were initially resistant to BH3 mimetic drugs (like ABT-737 and obatoclax) newly susceptible to these agents. nih.govresearchgate.netnih.gov
Reactivation of Survival Pathways
In addition to oncogene switching, cancer cells can develop resistance to this compound by reactivating various pro-survival signaling pathways.
NF-κB Pathway: BCL6 is known to repress multiple genes related to the NF-κB pathway. Inhibition of BCL6 can lead to the induction of these genes, although the effects of NF-κB activation can be complex. nih.gov
STAT3 Pathway: BCL6 also represses STAT3, an oncogenic driver in several cancers. BCL6 inhibition can therefore lead to the activation of STAT3 signaling. nih.gov
PI3K/AKT Pathway: In the context of leukemic stem cells, resistance to targeted therapies often involves the cooperative activity of multiple signaling pathways, including the PI3K/AKT pathway, which can act downstream of BCR-ABL and in concert with BCL6 to promote survival. nih.gov
Preclinical Combination Therapeutic Strategies
To counteract the mechanisms of acquired resistance and enhance the anti-tumor activity of BCL6 inhibitors, various combination strategies are being explored in preclinical models. These strategies aim to target the resistance pathways and create synergistic effects.
Synergy with Cytotoxic Chemotherapy Agents
Combining BCL6 inhibitors with traditional cytotoxic chemotherapy has shown promise in preclinical studies.
Sensitization to Chemotherapy: BCL6 inhibition has been shown to sensitize cancer cells to the effects of chemotherapy. For example, the BCL6 inhibitor FX1 demonstrated synergistic effects with cisplatin (B142131) in non-small cell lung cancer (NSCLC) xenograft models. nih.gov
Overcoming Chemoresistance: In solid tumors, BCL6 has been identified as a key component of the resistance pathway to genotoxic agents like etoposide. elifesciences.org Combining BCL6-targeted therapy with etoposide has been shown to restore sensitivity to chemotherapy both in vitro and in vivo. elifesciences.org
| BCL6 Inhibitor | Chemotherapy Agent | Cancer Model | Observed Effect |
|---|---|---|---|
| FX1 | Cisplatin | Non-Small Cell Lung Cancer (NSCLC) Xenografts | Synergistic anti-tumor effect |
| Not Specified | Etoposide | Solid Tumors | Restored sensitivity to chemotherapy |
Synergy with Targeted Therapies (e.g., JAK1/2 inhibitors, BET inhibitors)
Combining BCL6 inhibitors with other targeted therapies is a rational approach to overcoming resistance and achieving more profound anti-tumor effects.
BET Inhibitors: Resistance to BET inhibitors in KRAS-mutant lung cancer has been linked to increased BCL6 expression. elifesciences.org This provides a strong rationale for combining BCL6 and BET inhibitors in this context.
EZH2 Inhibitors: BCL6 and EZH2 cooperate to repress transcription. Combining BCL6 and EZH2 inhibitors has been shown to synergistically suppress the growth of human DLBCL in preclinical studies. nih.gov
BH3 Mimetics: The "oncogene switching" phenomenon, where BCL6 inhibition leads to upregulation of BCL2, provides a clear rationale for combining BCL6 inhibitors with BH3 mimetics that target BCL2 family proteins. nih.govnih.gov This combination can overcome the resistance mediated by BCL2 induction.
Proteasome Inhibitors: In germinal center B-cell-like (GCB)-DLBCL, the proteasome inhibitor bortezomib and the NEDD8-activating enzyme inhibitor MLN4924 have been shown to counteract the oncogenic switch to BCL2 induced by BCL6 inhibition. nih.govnih.gov
| BCL6 Inhibitor | Targeted Therapy | Cancer Model | Observed Effect |
|---|---|---|---|
| Not Specified | BET Inhibitors | KRAS-Mutant Lung Cancer | Rationale for combination based on resistance mechanism |
| Not Specified | EZH2 Inhibitors | Diffuse Large B-cell Lymphoma (DLBCL) | Synergistic suppression of tumor growth |
| Not Specified | BH3 Mimetics (e.g., ABT-737, obatoclax) | Diffuse Large B-cell Lymphoma (DLBCL) | Overcomes resistance by targeting BCL2 upregulation |
| Not Specified | Proteasome Inhibitors (e.g., bortezomib) | Germinal Center B-cell-like (GCB)-DLBCL | Counteracts the oncogenic switch to BCL2 |
Synergy with Immunomodulatory Agents
The transcriptional repressor B-cell lymphoma 6 (BCL6) is a critical regulator of immune cell differentiation and function. Its role extends beyond B-cells to various T-cell subsets, making it a strategic target for combination therapies with immunomodulatory agents. Preclinical research indicates that inhibiting BCL6 can enhance anti-tumor immunity by modulating the activity of both effector and regulatory T-cells, suggesting a synergistic potential with immune checkpoint inhibitors.
The expression of BCL6 in CD8+ T-cells limits their long-lasting effector function and promotes exhaustion, a state of dysfunction that curtails effective anti-tumor responses biorxiv.org. Preclinical studies have shown that the genetic knockout of BCL6 in activated CD8+ T-cells leads to enhanced tumor repression in multiple mouse models. This effect is associated with an increase in IL-2-expressing CD8+ T-cells and a reduction in the proportion of exhausted T-cells within the tumor microenvironment biorxiv.org. Mechanistically, BCL6 deficiency was found to promote glycolysis in CD8+ T-cells by de-repressing the glucose transporter GLUT3. This metabolic reprogramming is crucial for sustaining T-cell effector functions biorxiv.org. Pharmacological inhibition of BCL6 using the inhibitor FX1 was also shown to promote anti-tumor immunity in a manner dependent on T-cells, validating the therapeutic potential of this approach biorxiv.org.
Furthermore, BCL6 plays a significant role in the function of regulatory T-cells (Tregs), which are key mediators of immunosuppression within the tumor microenvironment. BCL6 expression is enhanced in tumor-infiltrating Tregs frontiersin.org. The specific deletion of BCL6 in Treg cells in mouse models retarded tumor progression by enhancing anti-tumor capabilities frontiersin.org. This anti-tumor effect was found to synergize with immune checkpoint blockade therapies, such as anti-CTLA4 or anti-PD1 antibodies frontiersin.org. By targeting BCL6, it is possible to diminish the suppressive function of Tregs, thereby unleashing a more potent and effective anti-tumor response from effector T-cells.
Table 1: Immunomodulatory Effects of BCL6 Inhibition in Preclinical Models
| Cell Type | Effect of BCL6 Inhibition/Deletion | Mechanism | Therapeutic Implication | Reference |
|---|---|---|---|---|
| CD8+ T-Cells | Enhanced tumor repression; reduced T-cell exhaustion. | Increased glycolysis via de-repression of GLUT3; increased IL-2 expression. | Potentiates effector T-cell function for long-term tumor resistance. | biorxiv.org |
| Regulatory T-Cells (Tregs) | Reduced immunosuppressive function; retarded tumor growth. | Downregulation of the Treg lineage-specifying program. | Synergy with anti-CTLA4 and anti-PD1 immune checkpoint inhibitors. | frontiersin.org |
| T Follicular Helper (Tfh) Cells | Decreased frequency and function. | Inhibition of the master transcription factor for Tfh differentiation. | Potential treatment for diseases with abnormal T-cell activation. | nih.gov |
These findings collectively provide a strong rationale for combining BCL6 inhibitors with immunomodulatory agents, particularly checkpoint inhibitors, to overcome immune suppression and enhance the efficacy of cancer immunotherapy.
Overcoming Drug Resistance in Specific Preclinical Contexts (e.g., ruxolitinib (B1666119) resistance)
The development of resistance to targeted therapies is a significant clinical challenge. BCL6 inhibitors have shown promise in preclinical models for overcoming acquired resistance to other targeted agents, such as the JAK1/2 inhibitor ruxolitinib.
Ruxolitinib is used in the treatment of hematological malignancies driven by JAK-STAT pathway activation, such as Philadelphia chromosome-like acute lymphoblastic leukemia (Ph-like ALL) with CRLF2 gene rearrangements biorxiv.org. However, the efficacy of JAK1/2 inhibition alone can be insufficient due to acquired resistance mechanisms biorxiv.org. Studies have revealed that treatment with ruxolitinib can lead to elevated expression of BCL6 biorxiv.org. This upregulation of BCL6 confers a degree of therapeutic resistance by suppressing the TP53 tumor suppressor pathway. Specifically, elevated BCL6 represses the expression of TP53 and its downstream targets, including the cell cycle inhibitor p21 and several pro-apoptotic molecules (e.g., FAS, BAX, PUMA, NOXA) biorxiv.orgnih.gov.
The combination of a BCL6 inhibitor with a JAK inhibitor has demonstrated synergistic effects in preclinical models of ruxolitinib-resistant cancers. In CRLF2-rearranged ALL cell lines, the BCL6 inhibitor FX1 was able to counteract the ruxolitinib-induced suppression of the TP53 pathway biorxiv.orgnih.gov. The combination of ruxolitinib and FX1 led to a more potent inhibition of leukemia cell growth, enhanced sensitivity to apoptosis, and prolonged the survival of xenografted mice compared to either agent alone biorxiv.org. This synergistic effect was also attributed to the concerted downregulation of the MYC oncogene by both drugs biorxiv.orgnih.gov.
Similarly, in preclinical models of Burkitt lymphoma, BCL6 deficiency was shown to induce JAK2 expression and STAT3 phosphorylation. The use of a JAK2 inhibitor, lestaurtinib, selectively repressed the survival of BCL6-deficient cells and tumor xenografts, demonstrating a synthetic lethal relationship between the inhibition of BCL6 and JAK2.
Table 2: Preclinical Findings on this compound Overcoming Ruxolitinib Resistance
| Cancer Model | Resistance Mechanism | Combination Therapy | Observed Synergy / Effect | Reference |
|---|---|---|---|---|
| CRLF2-rearranged Acute Lymphoblastic Leukemia (ALL) | Ruxolitinib treatment elevates BCL6 expression, which suppresses the TP53 tumor suppressor pathway. | Ruxolitinib + FX1 (BCL6 inhibitor) | Potently inhibited cell growth, enhanced apoptosis, and prolonged survival in xenografts. Restored TP53 pathway expression and concertedly downregulated MYC. | biorxiv.orgnih.gov |
| Burkitt Lymphoma | BCL6 deficiency induces JAK2 expression and STAT3 phosphorylation. | BCL6 deficiency + Lestaurtinib (JAK2 inhibitor) | Repressed survival of BCL6-deficient cells and tumor xenografts, demonstrating synthetic lethality. |
These preclinical findings highlight a key mechanism of acquired resistance to JAK inhibitors and establish BCL6 inhibition as a viable strategy to overcome it, providing a strong rationale for the clinical investigation of combination therapies targeting both BCL6 and the JAK-STAT pathway.
Advanced Methodologies in Bcl6 I Research
In Vitro Cellular Assays
Co-immunoprecipitation for Protein-Protein Interactions
Co-immunoprecipitation (Co-IP) is a fundamental technique used to investigate the interaction between BCL6 and its corepressor proteins, such as SMRT, N-CoR, and B-CoR. BCL6 functions as a transcriptional repressor by recruiting these corepressors to specific DNA sequences via its BTB/POZ domain. guidetopharmacology.orgnih.govaacrjournals.orgfrontiersin.org Disrupting this protein-protein interaction is a key mechanism for many BCL6 inhibitors. guidetopharmacology.orgnih.govaacrjournals.orgicr.ac.ukresearchgate.net
Studies utilizing Co-IP have demonstrated that BCL6 inhibitors can effectively block the interaction between BCL6 and its corepressors. For instance, the compound WK692 was shown to disrupt the interaction between BCL6 and SMRT in SUDHL4 cells in a co-immunoprecipitation assay. aacrjournals.org This disruption was also observed through the blocked colocalization of BCL6 and SMRT within these cells. aacrjournals.org Similarly, Co-IP experiments have shown that the BCL6 inhibitor WK369 significantly inhibits the interaction between BCL6 and SMRT. ijbs.com The interaction between BCL6 and PRMT5, an arginine methyltransferase, has also been confirmed using Co-IP in various cell lines, including human GC B cells, highlighting the physiological relevance of this interaction. nih.gov These experiments involve transfecting cells with tagged proteins or using antibodies to pull down BCL6 and then probing for the presence of interacting proteins via Western blot. nih.govoncotarget.com
Preclinical In Vivo Models
Preclinical in vivo models are crucial for evaluating the efficacy and pharmacokinetics of BCL6 inhibitors in a living system before potential human trials. Various mouse models are employed, each offering unique advantages for studying BCL6-driven malignancies and the effects of inhibitor treatment.
Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft (PDX) models involve implanting tumor tissue directly from a patient into immunocompromised mice. This approach aims to better recapitulate the heterogeneity and characteristics of human tumors, providing a more clinically relevant model for drug testing. arvinas.compipelinereview.comarvinas.comarvinas.comacs.orgacs.orgnih.gov
BCL6 inhibitors have been evaluated in PDX models for various B-cell lymphomas, including diffuse large B-cell lymphoma (DLBCL) and transformed follicular lymphoma (tFL). arvinas.compipelinereview.comarvinas.comarvinas.com For example, the BCL6 degrader ARV-393 demonstrated significant single-agent activity in a PDX model of nodal T-follicular helper cell lymphoma, angioimmunoblastic-type (nTFHL-AI), and robust tumor growth inhibition in PDX models of tFL. arvinas.compipelinereview.com Another BCL6 degradation inducer, HSK-47977, showed strong antitumor efficacy in a double-hit PDX model. bioworld.com BMS-986458, a BCL6 ligand-directed degrader, also demonstrated significant survival benefit in PDX models of relapsed/refractory DLBCL. ashpublications.org PDX models have also been used to evaluate BCL6 inhibitors in solid tumors, such as lung adenocarcinoma. nih.govresearchgate.net
Cell Line-Derived Xenograft (CDX) Models
Cell line-derived xenograft (CDX) models involve injecting established cancer cell lines into immunocompromised mice. These models are widely used due to their reproducibility and ease of use, allowing for the rapid screening and evaluation of potential therapeutic agents. pipelinereview.comarvinas.comarvinas.comacs.orgacs.orgbioworld.comashpublications.org
BCL6 inhibitors have shown efficacy in CDX models derived from various B-cell lymphoma cell lines, including ABC- and GCB-DLBCL. arvinas.comarvinas.comashpublications.org For instance, the BCL6 inhibitor FX-1085 induced significant tumor regression in CDX models using OCI-Ly7 and SU-DHL-6 cell lines. ashpublications.org ARV-393 also demonstrated enhanced antitumor activity, including tumor regressions, in CDX models of high-grade B-cell lymphoma (HGBCL) and aggressive DLBCL, particularly in combination with small molecule inhibitors. arvinas.compipelinereview.com HSK-47977 led to significant tumor volume reductions in OCI-Ly7 and Karpas-422 CDX mouse models. bioworld.com BMS-986458 resulted in CDX tumor regression. ashpublications.org CDX models are frequently used to assess tumor growth inhibition and regression in response to BCL6 inhibition. acs.orgacs.orgbioworld.comashpublications.orgoncotarget.comnih.govnih.gov
Genetic Mouse Models (e.g., conditional ablation of Bcl6)
Genetic mouse models, particularly those with conditional ablation (knockout) of the Bcl6 gene, are instrumental in understanding the physiological roles of BCL6 and the impact of its loss in specific cell types or tissues. Unlike germline Bcl6 knockout mice, which exhibit severe developmental defects and early mortality, conditional knockout models allow for tissue-specific or inducible deletion of Bcl6. frontiersin.orgresearchgate.netnih.govnih.gov
Studies using conditional Bcl6 knockout mice have revealed the critical role of BCL6 in germinal center (GC) formation and B cell development. frontiersin.orgnih.gov For example, conditional deletion of Bcl6 in B cells results in a failure to form GCs and produce high-affinity antibodies. frontiersin.org Conditional knockout models have also been used to study the role of BCL6 in other contexts, such as hepatic lipid metabolism and chronic graft-versus-host disease. researchgate.netnih.gov These models provide valuable insights into the biological consequences of BCL6 inhibition and can help validate BCL6 as a therapeutic target.
Assessment of Tumor Growth Inhibition and Regression
A primary endpoint in preclinical in vivo studies of BCL6 inhibitors is the assessment of tumor growth inhibition (TGI) and, in some cases, tumor regression. These measurements provide direct evidence of the therapeutic potential of the inhibitors. arvinas.compipelinereview.comarvinas.comarvinas.comacs.orgacs.orgbioworld.comashpublications.orgoncotarget.comnih.govnih.govstocktitan.netresearchgate.netplos.org
Studies consistently report that BCL6 inhibitors can induce significant TGI and even tumor regression in sensitive models. For instance, FX-1085 induced substantial tumor regression in xenograft models. ashpublications.org ARV-393 demonstrated robust TGI and tumor regressions in PDX and CDX models, both as a single agent and in combination therapies. arvinas.compipelinereview.comarvinas.comarvinas.comstocktitan.net HSK-47977 led to significant tumor volume reductions in CDX and PDX models. bioworld.com Novel bifunctional degraders targeting BCL6 have been shown to induce over 50% tumor regression in PDX and CDX models, even at low doses. acs.orgacs.org BMS-986458 resulted in CDX tumor regression and significant survival benefit in PDX models. ashpublications.org Assessment of tumor volume and weight over time are standard methods used for this evaluation. nih.govresearchgate.net
Computational and Bioinformatic Approaches
Computational and bioinformatic approaches play a significant role in the discovery, design, and understanding of BCL6 inhibitors. These methods range from structure-based drug design to the analysis of gene expression data to identify BCL6 targets and pathways. guidetopharmacology.orgicr.ac.ukresearchgate.netashpublications.orgplos.orgopnme.comijbpas.comresearchgate.netresearchgate.netnih.govnih.gov
Computer-aided drug design (CADD) has been instrumental in identifying small molecules that bind to the BCL6-BTB domain and disrupt its interaction with corepressors. guidetopharmacology.orgnih.govicr.ac.ukashpublications.org Techniques like site identification by ligand competitive saturation (SILCS) have been used to map potential binding sites on BCL6. ashpublications.org Molecular docking studies are employed to predict the binding mode and affinity of potential inhibitors to BCL6. ijbpas.comresearchgate.netresearchgate.net Structure-based drug design, guided by X-ray crystallography of BCL6-inhibitor complexes, allows for the rational optimization of compound potency and selectivity. icr.ac.ukplos.orgnih.gov
Regulatory Network Inference (e.g., ARACNe)
Regulatory network inference algorithms, such as the Algorithm for the Reconstruction of Accurate Cellular Network (ARACNe), are employed to decipher the complex transcriptional networks controlled by BCL6. ARACNe is an information-theoretic algorithm designed to reconstruct gene regulatory networks by identifying significant dependencies between gene expression profiles, while aiming to eliminate indirect interactions. royalsocietypublishing.orgcolumbia.edu
In the context of BCL6 research, ARACNe has been utilized in conjunction with experimental data, such as gene expression profiling following BCL6 knockdown or in different B-cell subtypes, to identify direct BCL6 target genes and the broader regulatory modules it influences. royalsocietypublishing.orgpnas.orgashpublications.org Studies have integrated genomic data, including chromatin immunoprecipitation (ChIP-chip or ChIP-seq) to identify BCL6 binding sites, with transcriptional profiling to build more accurate models of the BCL6 regulon. pnas.orgashpublications.org
For example, an integrated approach combining gene expression profiling, ChIP-chip, and the ARACNe algorithm in purified normal GC B cells identified BCL2 as a novel direct target gene of BCL6. pnas.org This study revealed that BCL6 represses BCL2 expression by interacting with the transcriptional activator Miz1, and this suppression is often lost in lymphomas where BCL2 and BCL6 are pathologically coexpressed. pnas.org
ARACNe has also been applied to analyze gene expression data from DLBCL cell lines with silenced BCL6, comparing the inferred BCL6 targets (regulon) with differentially expressed genes to refine the understanding of BCL6's regulatory program in a disease context. royalsocietypublishing.org This helps distinguish direct targets from genes indirectly affected by BCL6 modulation. ashpublications.org The application of ARACNe has contributed to identifying key transcription factors and their interactions within the B-cell differentiation and lymphomagenesis pathways, including the interplay between BCL6, IRF4, and BLIMP1. plos.orgnih.gov
Gene Ontology (GO) Enrichment Analysis
Gene Ontology (GO) enrichment analysis is a widely used bioinformatics method to identify and interpret the biological functions and pathways associated with a set of genes, such as those differentially expressed upon BCL6 inhibition or knockdown. haematologica.orgnih.govoncotarget.combiorxiv.orgelifesciences.org By comparing the list of genes affected by BCL6 modulation against a comprehensive database of GO terms (representing biological processes, cellular components, and molecular functions), researchers can determine which functional categories are statistically overrepresented.
Cell cycle control: BCL6 is known to repress genes involved in cell cycle arrest, and its inhibition can lead to the upregulation of these genes. oncotarget.comacs.orgpnas.org
Apoptosis and cell death: BCL6 repression of pro-apoptotic genes like BCL2 contributes to cell survival in GC B cells and lymphomas. GO analysis can highlight the enrichment of apoptotic pathways upon BCL6 inhibition. plos.orgpnas.orghaematologica.org
DNA damage response: BCL6 represses DNA damage response pathways in GC B cells. oncotarget.com GO analysis can show the impact of BCL6 inhibition on genes related to DNA repair and response to genotoxic stress. oncotarget.combiorxiv.orgelifesciences.org
Immune response: BCL6 plays a role in regulating immune responses. nih.gov GO analysis of gene expression data after BCL6 modulation can identify enriched terms related to immune cell activation, cytokine signaling, and inflammatory responses. oncotarget.combiorxiv.orgelifesciences.org
Differentiation: BCL6 is essential for maintaining the GC phenotype and preventing terminal differentiation into plasma cells. plos.org GO analysis can reveal the activation of differentiation-associated pathways upon BCL6 inhibition.
For example, a study investigating the synergy between a BCL6 inhibitor (FX1) and ruxolitinib (B1666119) in acute lymphoblastic leukemia used GO term analysis on differentially expressed genes. haematologica.org This analysis revealed enrichment of terms related to TP53 signaling, apoptotic signaling pathways, positive regulation of cell death, and cell cycle arrest upon treatment, consistent with the expected effects of BCL6 inhibition on these processes. haematologica.org Another study in solid tumors used GO enrichment analysis to show that genes related to inflammatory and immune responses were enriched in resistant cells treated with a genotoxic agent, linking these pathways to BCL6 activation and drug evasion. elifesciences.org
Structure-Based Drug Design in Inhibitor Development
Structure-Based Drug Design (SBDD) plays a pivotal role in the discovery and optimization of BCL6 inhibitors. nih.govresearchgate.netashpublications.orgresearchgate.netpdbj.org This approach leverages the three-dimensional (3D) structure of the BCL6 protein, particularly its BTB domain which mediates interaction with corepressors, to design small molecules that can bind to specific sites and disrupt these interactions. plos.orgicr.ac.uknih.govopnme.comresearchgate.netashpublications.orgaacrjournals.orgnih.gov
X-ray crystallography is a key technique in SBDD, providing high-resolution structures of the BCL6 BTB domain alone or in complex with inhibitors. plos.orgicr.ac.uknih.govnih.govpdbj.orgnih.govmohimobileservice.irosti.govnih.govrcsb.orgpdbj.org These structures reveal the binding pockets and the specific amino acid residues involved in interactions with corepressors and potential inhibitor molecules. plos.orgnih.govnih.gov
The process typically involves:
Obtaining the crystal structure of BCL6 or its relevant domain: Structures of the BCL6 BTB domain have been determined, providing a template for design. nih.govpdbj.orgnih.govmohimobileservice.irrcsb.orgpdbj.org
Identifying potential binding sites: The corepressor binding groove on the BTB domain is a primary target for inhibition. plos.orgicr.ac.uknih.govopnme.comresearchgate.netashpublications.orgaacrjournals.orgnih.gov
Designing or screening for compounds that fit the binding site: Computational methods are used to design novel molecules or screen libraries of existing compounds for their predicted ability to bind to the target site with high affinity and specificity. nih.govashpublications.org High-throughput screening (HTS) is often combined with SBDD to identify initial hits. icr.ac.uknih.govpdbj.orgaacrjournals.org
Synthesizing and testing candidate inhibitors: Promising compounds are synthesized and evaluated in biochemical and cell-based assays to measure their potency in disrupting BCL6-corepressor interaction and inhibiting BCL6 function. nih.govpdbj.orgaacrjournals.org
Structure-Activity Relationship (SAR) studies: Crystal structures of BCL6 bound to inhibitor hits are determined to understand the molecular basis of binding and guide chemical modifications to improve potency, selectivity, and pharmacokinetic properties. plos.orgicr.ac.uknih.govacs.orgosti.govnih.govpdbj.org
Examples of BCL6 inhibitors developed or optimized using SBDD include BI-3802, FX1, WK692, and CCT374705. opnme.comhaematologica.orgnih.govresearchgate.netaacrjournals.orgmedchemexpress.comacs.org BI-3802 was developed as a BCL6 BTB inhibitor through HTS combined with SBDD. researchgate.netaacrjournals.org Analysis of cocrystal structures, such as that of BI-3802 bound to the BCL6 BTB domain (PDB: 5MW2), has informed the design of novel inhibitor series like the icr.ac.ukresearchgate.netaacrjournals.orgtriazolo[1,5-a]pyrimidine derivatives, leading to compounds like WK692. aacrjournals.org SBDD has been crucial in improving the potency of initial hits by optimizing interactions within the binding pocket, sometimes involving the displacement or interaction with water molecules in the binding site. acs.orgpdbj.org Crystal structures have also revealed different binding regions on the BTB domain that can be targeted by inhibitors, providing insights for the design of novel therapeutic agents. nih.gov
Future Directions and Research Challenges for Bcl6 I
Identification of Novel BCL6-i Compounds with Enhanced Specificity and Potency
A primary focus for future research involves the discovery and development of novel this compound compounds possessing improved specificity and potency. While early inhibitors like 79-6 demonstrated activity, they often exhibited lower potency compared to endogenous corepressors. guidetopharmacology.orgnih.gov Efforts are ongoing to identify compounds with enhanced binding affinity to the BCL6 BTB domain, the crucial site for interaction with corepressors such as SMRT, N-CoR, and B-CoR. guidetopharmacology.orguc.pt
Novel approaches, including the development of proteolysis-targeting chimeras (PROTACs) and molecular glues, represent a significant advancement in this area. nih.govuni-freiburg.denih.gov These degraders aim to selectively eliminate the BCL6 protein rather than merely inhibiting its interaction with corepressors, potentially offering greater efficacy and overcoming limitations of traditional inhibitors. nih.govuni-freiburg.de For instance, novel bifunctional degraders have demonstrated high potency and selectivity in preclinical studies, achieving low nanomolar half-maximal degradation concentration (DC50) values in BCL6-positive cancer cell lines. nih.govuni-freiburg.de The strategic design of these degraders, including modifications at specific ring positions, aims to improve metabolic stability and cellular permeability, thereby enhancing intracellular activity and minimizing off-target effects. nih.govuni-freiburg.de
Specific novel compounds like OICR12694 (JNJ-65234637) have been identified as potent, selective, and orally bioavailable BCL6 BTB inhibitors with low nanomolar activity in DLBCL cell growth inhibition assays. guidetopharmacology.orgprobechem.comnih.gov Another PROTAC degrader, ARV-393, has shown significant single-agent activity in preclinical lymphoma models, including transformed follicular lymphoma (tFL) and nodal T-follicular helper cell lymphoma (nTFHL-AI/AITL), achieving substantial tumor growth inhibition and reduction in tumor burden. nih.govnih.govmedkoo.com The development of such highly potent and selective agents is crucial for maximizing therapeutic impact while minimizing potential toxicity associated with off-target effects.
Elucidation of Detailed Molecular Mechanisms in Diverse Disease Contexts
While the primary mechanism of this compound involves disrupting the interaction between the BCL6 BTB domain and its corepressors, leading to derepression of BCL6 target genes, a more detailed understanding of these mechanisms within the context of diverse diseases is essential. guidetopharmacology.orgnih.govunb.brnih.gov BCL6 represses a wide array of genes involved in critical cellular processes such as cell cycle regulation, apoptosis, DNA damage response, and immune response, and the specific genes affected can vary depending on the cellular context. uc.ptguidetopharmacology.orguni-freiburg.demedchemexpress.comnih.gov
Research is needed to fully elucidate how this compound influences these complex transcriptional programs in different disease settings, including various subtypes of lymphoma, solid tumors, and autoimmune conditions. For example, in diffuse large B-cell lymphoma (DLBCL), BCL6 inhibitors disrupt the interaction with corepressors like SMRT, N-CoR, and B-CoR, leading to the activation of BCL6 downstream genes and inhibition of lymphoma cell growth. guidetopharmacology.orgnih.govunb.br In ovarian cancer, BCL6 inhibition through compounds like WK369 has been shown to activate genes such as p53, ATR, and CDKN1A, suppressing tumor growth and metastasis. akoyabio.com
Furthermore, the mechanisms by which this compound impacts immune cell function in autoimmune diseases require further investigation. BCL6 plays a key role in the development and function of germinal center B cells and follicular helper T (Tfh) cells, and its dysregulation contributes to autoimmune conditions. guidetopharmacology.orguni-freiburg.de Understanding how this compound modulates these specific immune cell subsets and their downstream effects is critical for developing targeted therapies for autoimmune diseases like rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis. guidetopharmacology.org
Characterization of Cell-Context Specific Functions of BCL6
Future research should focus on comprehensively characterizing these cell-context specific functions of BCL6. This includes identifying the unique sets of target genes regulated by BCL6 in different cancer types (e.g., DLBCL, breast cancer, ovarian cancer, glioblastoma) and immune cell subsets (e.g., various T cell populations, macrophages). uni-freiburg.demedchemexpress.com Understanding these differences is crucial for predicting the efficacy of this compound in specific diseases and for identifying potential off-target effects in healthy tissues. For instance, studies have shown that BCL6 may have cell-context specific functions in breast cancer cells, with target genes only partially overlapping with those in B cells. medchemexpress.com
Detailed studies using advanced genomic and proteomic techniques are needed to map the BCL6 interactome and cistrome in various cellular contexts, providing insights into how BCL6 recruits different corepressor complexes and interacts with other transcription factors to exert its context-specific effects. This knowledge will be invaluable for designing this compound with improved selectivity for specific cell types or disease states.
Development of Predictive Biomarkers for this compound Sensitivity
Identifying biomarkers that can predict patient response to this compound is a critical research challenge. Given the heterogeneity of diseases where BCL6 is implicated, not all patients may benefit equally from BCL6-targeted therapies.
Research efforts are focused on identifying molecular markers that correlate with sensitivity or resistance to BCL6 inhibition. This could include analyzing BCL6 expression levels, the presence of BCL6 gene alterations (e.g., translocations, mutations), or the expression patterns of BCL6 target genes or related signaling pathways. For example, elevated BCL6 expression has been identified as a potential marker conferring resistance to certain therapies in DLBCL. In esophageal adenocarcinoma, mutations in the BCL6 gene, along with other genes, have been suggested as predictors of resistance to chemoradiation.
Developing robust and validated predictive biomarkers will enable the selection of patients most likely to respond to this compound, facilitating personalized treatment strategies and improving clinical outcomes. This will likely involve integrating genomic, transcriptomic, and proteomic data from patient samples and correlating these findings with treatment response in preclinical models and future clinical trials.
Strategies for Overcoming and Preventing this compound Resistance in Preclinical Settings
The development of resistance is a common challenge in targeted therapies, and this compound are likely to face similar issues. Research is needed to understand the mechanisms of acquired resistance to BCL6 inhibition and to develop strategies to overcome or prevent it in preclinical settings. medchemexpress.com
Potential mechanisms of resistance could involve alterations in BCL6 expression or mutations that affect inhibitor binding, activation of alternative survival pathways that compensate for BCL6 inhibition, or changes in the tumor microenvironment. Preclinical studies are exploring combination strategies to enhance the efficacy of this compound and mitigate resistance. nih.govnih.govmedkoo.comunb.brmedchemexpress.comnih.gov
Combinations of BCL6 inhibitors or degraders with other targeted agents, such as BCL2 inhibitors, EZH2 inhibitors, PRMT5 inhibitors, or BTK inhibitors, have shown synergistic anti-tumor activity in preclinical models. nih.govmedkoo.comunb.br For instance, the PROTAC BCL6 degrader ARV-393 demonstrated enhanced anti-tumor activity when combined with inhibitors targeting BCL2, BTK, and EZH2 in aggressive DLBCL models, leading to tumor regressions. medkoo.com Combining BCL6 inhibitors with conventional chemotherapy drugs like doxorubicin (B1662922) or cisplatin (B142131) is also being investigated as a strategy to overcome resistance in certain cancers. nih.govakoyabio.com Understanding the specific resistance mechanisms that emerge in different disease contexts will be crucial for designing rational combination therapies.
Exploration of this compound in Other Pathological Conditions Beyond Cancer and Autoimmunity (Preclinical)
Beyond their established roles in cancer and autoimmunity, preclinical research is exploring the potential utility of this compound in other pathological conditions where BCL6 may play a contributing role.
One area of investigation is inflammatory bowel disease (IBD). BCL6 has been suggested as a potential therapeutic target in IBD due to its role in regulating immune responses and inflammation. nih.govnih.gov Preclinical studies using BCL6 inhibitors like FX1 have shown promising results in mitigating colitis in mouse models by reducing inflammatory factors and decreasing macrophage populations in the gut. nih.govnih.gov
Glioblastoma is another area where BCL6 inhibition is being explored. BCL6 is expressed in high-grade glioma and has been associated with poor prognosis and resistance to therapy. Preclinical research suggests that inhibiting BCL6 activity may increase the sensitivity of glioblastoma cells to chemotherapy and targeted therapies.
These preclinical explorations highlight the broader potential of this compound and underscore the need for further research to delineate the precise roles of BCL6 in these diverse conditions and to evaluate the therapeutic feasibility of targeting BCL6.
Q & A
Q. Basic
- In vitro : Use diffuse large B-cell lymphoma (DLBCL) cell lines (e.g., SU-DHL-4) with confirmed BCL6 dependency. Monitor apoptosis via flow cytometry (Annexin V/PI staining) .
- In vivo : Employ xenograft models with weekly bioluminescence imaging to track tumor regression. Include controls for microenvironmental influences (e.g., stromal co-cultures) .
How can discrepancies in reported this compound IC50 values across studies be systematically resolved?
Advanced
Discrepancies often arise from assay variability. To harmonize
- Standardize assay conditions (e.g., ATP concentrations, incubation times) and use reference inhibitors as internal controls .
- Apply meta-analysis frameworks to compare datasets, accounting for variables like cell passage number and assay detection limits .
- Validate findings using orthogonal methods (e.g., cellular viability assays vs. target engagement metrics) .
What parameters should be prioritized when optimizing this compound treatment protocols for in vivo studies?
Q. Basic
- Dosage : Start with pharmacokinetic (PK) profiling to determine plasma half-life and tissue distribution via HPLC-MS .
- Timing : Align dosing schedules with tumor doubling times (e.g., q3d dosing in fast-growing xenografts) .
- Combination therapies : Test synergy with standard chemotherapeutics (e.g., CHOP regimen) using Chou-Talalay synergy assays .
What advanced strategies can confirm this compound target engagement in complex biological systems?
Q. Advanced
- Cellular Thermal Shift Assay (CETSA) : Measure BCL6 stabilization in lysates after inhibitor treatment .
- Photoaffinity labeling : Use bifunctional this compound probes to visualize target binding in live cells .
- Single-cell RNA sequencing : Resolve heterogeneous target engagement across tumor subpopulations .
How should researchers establish appropriate controls for this compound experiments to minimize confounding variables?
Q. Basic
- Vehicle controls : Include DMSO-treated cohorts matched for exposure duration .
- Genetic controls : Use CRISPR-Cas9 BCL6-knockout models to distinguish on-target vs. off-target effects .
- Pharmacologic controls : Compare results with structurally unrelated BCL6 inhibitors (e.g., FX1 vs. peptide-based inhibitors) .
What integrative approaches are effective for characterizing this compound mechanisms using multi-omics data?
Q. Advanced
- Transcriptomics-proteomics integration : Overlay RNA-seq data with phosphoproteomic profiles to map signaling pathway crosstalk .
- Network pharmacology : Build interaction networks linking this compound effects to downstream nodes (e.g., NF-κB, mTOR) using tools like Cytoscape .
- Machine learning : Train models on omics datasets to predict resistance mechanisms (e.g., compensatory STAT3 activation) .
Which analytical techniques are most reliable for this compound pharmacokinetic and pharmacodynamic profiling?
Q. Basic
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Quantify drug concentrations in plasma/tissue homogenates .
- Western blotting : Monitor BCL6 protein levels and downstream targets (e.g., p53) at multiple timepoints .
- Flow cytometry : Assess apoptosis and cell cycle arrest in treated vs. untreated cohorts .
How can computational methods improve this compound structure-activity relationship (SAR) models?
Q. Advanced
- Molecular dynamics simulations : Analyze binding pocket flexibility to guide inhibitor optimization .
- Free-energy perturbation (FEP) : Predict affinity changes for synthetic analogs .
- Deep learning : Train neural networks on inhibitor libraries to propose novel scaffolds with improved bioavailability .
Key Considerations for Methodological Rigor
- Data validation : Always replicate critical findings in ≥2 independent models (e.g., cell lines, PDX models) .
- Ethical reporting : Disclose all negative results and assay limitations (e.g., cytotoxicity masking target effects) .
- Literature integration : Use systematic reviews to contextualize findings within existing knowledge gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
